S-(-)-N-trans-Feruloyl normetanephrine
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
属性
分子式 |
C19H21NO6 |
|---|---|
分子量 |
359.4 g/mol |
IUPAC 名称 |
(E)-N-[(2S)-2-hydroxy-2-(4-hydroxy-3-methoxyphenyl)ethyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-enamide |
InChI |
InChI=1S/C19H21NO6/c1-25-17-9-12(3-6-14(17)21)4-8-19(24)20-11-16(23)13-5-7-15(22)18(10-13)26-2/h3-10,16,21-23H,11H2,1-2H3,(H,20,24)/b8-4+/t16-/m1/s1 |
InChI 键 |
UTMBJMONAMBFJU-KZJSRBBCSA-N |
手性 SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)NC[C@H](C2=CC(=C(C=C2)O)OC)O)O |
规范 SMILES |
COC1=C(C=CC(=C1)C=CC(=O)NCC(C2=CC(=C(C=C2)O)OC)O)O |
产品来源 |
United States |
Foundational & Exploratory
S-(-)-N-trans-Feruloyl Normetanephrine: A Technical Guide to its Natural Source, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(-)-N-trans-Feruloyl normetanephrine (B1208972) is a naturally occurring alkaloid that has garnered interest for its potential biological activities. This technical guide provides a comprehensive overview of its primary natural source, detailed isolation protocols derived from scientific literature, and an exploration of its known biological effects, with a focus on its weak anti-acetylcholinesterase activity and potential neuroprotective mechanisms. Quantitative data from the primary literature is presented in a structured format, and key experimental workflows and potential signaling pathways are visualized to facilitate understanding and further research.
Natural Source
The primary documented natural source of S-(-)-N-trans-Feruloyl normetanephrine is the aerial parts of Bassia indica Wight, a xero-halophyte plant belonging to the Amaranthaceae family.[1] This plant is native to India and has been investigated for its rich phytochemical composition, which includes various lignanamides, alkaloids, and flavonoids.
Isolation from Bassia indica
The isolation of this compound from Bassia indica was reported as part of a broader phytochemical analysis of the plant's aerial parts. The following experimental protocol is based on the work of Othman A, et al. (2022).[1]
General Experimental Procedures
| Parameter | Specification |
| Plant Material | Aerial parts of Bassia indica Wight |
| Extraction Solvent | 80% aqueous Methanol (B129727) (MeOH) |
| Chromatography | Column Chromatography (CC) |
| Stationary Phase | Silica (B1680970) gel |
| Mobile Phase | Gradient of n-hexane and Ethyl Acetate (B1210297) (EtOAc) |
| Final Purification | Preparative High-Performance Liquid Chromatography (Prep-HPLC) |
Detailed Isolation Protocol
The air-dried and powdered aerial parts of Bassia indica are subjected to extraction with 80% aqueous methanol at room temperature. The resulting crude extract is then concentrated under reduced pressure. The concentrated extract is subsequently fractionated using column chromatography over silica gel. A gradient elution system of n-hexane and ethyl acetate is employed to separate the components based on polarity. Fractions containing the target compound, as identified by thin-layer chromatography (TLC) and other analytical methods, are pooled and further purified. The final purification of this compound is achieved using preparative HPLC to yield the pure compound.
Quantitative Data
The following table summarizes the quantitative data related to the isolation of this compound and other compounds from Bassia indica as reported by Othman et al. (2022).
| Compound | Amount Isolated (mg) from 1.5 kg of dried plant material |
| Syringaresinol | 15.2 |
| N-trans-feruloyl-3-methoxytyramine | 8.5 |
| N-trans-feruloyltyramine | 10.1 |
| This compound | 6.3 |
| S-(-)-N-trans-feruloyl octopamine | 7.8 |
| R-(+)-N-trans-feruloyl octopamine | 4.2 |
| Bassiamide A | 5.7 |
Biological Activity and Potential Signaling Pathways
Anti-Acetylcholinesterase Activity
This compound has been reported to exhibit weak inhibitory activity against acetylcholinesterase (AChE).[1] Acetylcholinesterase is a key enzyme in the cholinergic nervous system, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme can lead to an increase in acetylcholine levels, a strategy employed in the treatment of conditions like Alzheimer's disease. The exact mechanism of inhibition by this compound has not been elucidated, but it is likely attributed to the feruloyl moiety, as other ferulic acid derivatives have shown similar activity.
Potential Neuroprotective Effects and Signaling Pathways
While direct studies on the signaling pathways of this compound are limited, the neuroprotective effects of its parent compound, ferulic acid, and related amides have been investigated. These studies suggest potential involvement in the following pathways:
-
TLR4/MyD88 Signaling Pathway: Ferulic acid has been shown to exert neuroprotective effects by inhibiting the Toll-like receptor 4 (TLR4)/myeloid differentiation factor 88 (MyD88) signaling pathway. This pathway is involved in neuroinflammation, and its inhibition can reduce the production of pro-inflammatory cytokines.
-
Nrf2/ARE Signaling Pathway: Ferulic acid and its derivatives are known to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway. This pathway plays a crucial role in cellular defense against oxidative stress by upregulating the expression of various antioxidant and detoxification enzymes.
Given the structural similarity, it is plausible that this compound may also exert neuroprotective effects through modulation of these pathways.
Visualizations
Experimental Workflow for Isolation
Caption: General experimental workflow for the isolation of this compound.
Potential Neuroprotective Signaling Pathways
Caption: Postulated involvement in neuroprotective signaling pathways based on related compounds.
Conclusion
This compound is a natural product isolated from Bassia indica with demonstrated weak anti-acetylcholinesterase activity. While its direct biological functions and mechanisms of action require further investigation, its structural relationship to other bioactive feruloyl amides suggests potential for neuroprotective effects through the modulation of key signaling pathways involved in inflammation and oxidative stress. The detailed isolation protocol and quantitative data provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development to further explore the therapeutic potential of this compound.
References
S-(-)-N-trans-Feruloyl Normetanephrine: A Technical Overview of its Discovery, Origin, and Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(-)-N-trans-Feruloyl normetanephrine (B1208972) is a naturally occurring alkaloid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of its discovery, natural origin, and known biological activities. The document details available quantitative data, outlines relevant experimental protocols, and visualizes key pathways and workflows to support further research and development efforts.
Discovery and Natural Origin
S-(-)-N-trans-Feruloyl normetanephrine was first reported as a natural product isolated from the aerial parts of the xero-halophyte plant Bassia indica Wight. This discovery was part of a broader phytochemical investigation of the plant, which also led to the isolation of several other known lignanamides and a new alkaloid named Bassiamide A. The structure of this compound was elucidated using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS), and by comparison with existing data for related compounds.
Generalized Isolation Workflow
The isolation of this compound from Bassia indica follows a general workflow for the extraction and purification of natural products from plant materials. While the specific details from the original study are not fully available, a representative process is outlined below.
Biological Activity: Anti-Acetylcholinesterase Potential
The primary biological activity reported for this compound is the inhibition of acetylcholinesterase (AChE). Acetylcholinesterase is a critical enzyme in the nervous system responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). Inhibition of this enzyme leads to an increase in the levels and duration of action of acetylcholine in the synaptic cleft, a mechanism of action for several drugs used to treat neurodegenerative diseases such as Alzheimer's disease.
Quantitative Data
The initial report on this compound described its anti-acetylcholinesterase activity as "weak". While a specific IC50 value for this compound is not publicly available, data for structurally related compounds provide a quantitative context for this observation.
| Compound | Target Enzyme | Activity | IC50 Value | Source |
| This compound | Acetylcholinesterase | Weak Inhibition | Not Reported | |
| N-trans-Feruloyldopamine | Acetylcholinesterase | Inhibition | 8.52 µM | N/A |
Experimental Protocols
General Protocol for the Synthesis of N-Feruloyl Amines
While a specific synthesis protocol for this compound is not detailed in the available literature, a general method for the synthesis of N-feruloyl amines can be proposed. This typically involves the coupling of ferulic acid with the desired amine, in this case, normetanephrine.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
The anti-acetylcholinesterase activity of this compound was evaluated using a modified Ellman's method. This colorimetric assay is a standard and widely used technique for measuring cholinesterase activity.
Principle: The assay measures the activity of acetylcholinesterase by quantifying the rate of production of thiocholine (B1204863) from the hydrolysis of the substrate acetylthiocholine. The resulting thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which can be measured spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (pH 8.0)
-
Test compound (this compound)
-
Positive control (e.g., Donepezil)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.
-
In a 96-well plate, add the Tris-HCl buffer, DTNB solution, and the test compound at various concentrations.
-
Add the AChE solution to initiate the reaction. A blank reaction should be prepared without the enzyme.
-
Incubate the plate at a controlled temperature (e.g., 37°C).
-
Add the ATCI solution to start the enzymatic reaction.
-
Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
The rate of the reaction is determined by the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor).
-
The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathway
As an inhibitor of acetylcholinesterase, this compound is presumed to exert its effects through the modulation of the cholinergic signaling pathway. By preventing the breakdown of acetylcholine, it enhances cholinergic neurotransmission at synapses where acetylcholine is the primary neurotransmitter.
<
The Biosynthesis of S-(-)-N-trans-Feruloyl Normetanephrine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
S-(-)-N-trans-Feruloyl normetanephrine (B1208972) is a naturally occurring alkaloid amide with documented biological activities, including weak anti-acetylcholinesterase effects. This compound, isolated from plants such as Bassia indica, is structurally characterized by the conjugation of normetanephrine and ferulic acid. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of S-(-)-N-trans-Feruloyl normetanephrine, drawing upon established knowledge of catecholamine metabolism and the enzymatic formation of N-hydroxycinnamoyl amides in plants. The guide details the synthesis of its precursors—S-(-)-normetanephrine and trans-feruloyl-CoA—and culminates in a proposed enzymatic condensation reaction. Detailed experimental protocols for key enzymatic assays, quantitative data from related pathways, and signaling pathway diagrams are provided to facilitate further research and drug development efforts.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of this compound is a multi-step process that involves the convergence of two distinct metabolic pathways: the biosynthesis of the biogenic amine S-(-)-normetanephrine from L-tyrosine, and the formation of the activated phenolic acid, trans-feruloyl-CoA, from L-phenylalanine. The final step involves the condensation of these two precursors, catalyzed by a specific N-acyltransferase.
Biosynthesis of S-(-)-Normetanephrine
S-(-)-Normetanephrine is a direct metabolite of the neurotransmitter S-(-)-norepinephrine. The biosynthetic cascade begins with the amino acid L-tyrosine.
-
Tyrosine to L-DOPA: The pathway is initiated by the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), a reaction catalyzed by tyrosine hydroxylase (TH) .
-
L-DOPA to Dopamine: L-DOPA undergoes decarboxylation to dopamine, a reaction mediated by aromatic L-amino acid decarboxylase (AADC) .
-
Dopamine to S-(-)-Norepinephrine: Dopamine is then hydroxylated to form S-(-)-norepinephrine by the enzyme dopamine β-hydroxylase (DBH) .
-
S-(-)-Norepinephrine to S-(-)-Normetanephrine: The final step in the formation of the normetanephrine precursor is the O-methylation of S-(-)-norepinephrine at the meta-position of the catechol ring. This reaction is catalyzed by catechol-O-methyltransferase (COMT) , yielding S-(-)-normetanephrine.
Biosynthesis of trans-Feruloyl-CoA
trans-Feruloyl-CoA is a key intermediate in the phenylpropanoid pathway, which is responsible for the synthesis of a wide array of plant secondary metabolites.
-
Phenylalanine to Cinnamic Acid: The pathway starts with the deamination of L-phenylalanine to cinnamic acid, catalyzed by phenylalanine ammonia-lyase (PAL) .
-
Cinnamic Acid to p-Coumaric Acid: Cinnamic acid is then hydroxylated at the para-position to yield p-coumaric acid by cinnamate 4-hydroxylase (C4H) .
-
p-Coumaric Acid to p-Coumaroyl-CoA: The carboxyl group of p-coumaric acid is activated by the attachment of coenzyme A, a reaction mediated by 4-coumarate-CoA ligase (4CL) .
-
p-Coumaroyl-CoA to Caffeoyl-CoA: p-Coumaroyl-CoA is hydroxylated to caffeoyl-CoA by p-coumaroyl shikimate/quinate 3-hydroxylase (C3'H) .
-
Caffeoyl-CoA to Feruloyl-CoA: Finally, the meta-hydroxyl group of the catechol moiety in caffeoyl-CoA is methylated to produce trans-feruloyl-CoA. This reaction is catalyzed by caffeoyl-CoA O-methyltransferase (CCoAOMT) .
Final Condensation Step
The terminal step in the biosynthesis of this compound is the formation of an amide bond between the amino group of S-(-)-normetanephrine and the carboxyl group of trans-ferulic acid, activated as trans-feruloyl-CoA. This reaction is putatively catalyzed by a member of the BAHD acyltransferase superfamily , specifically a hydroxycinnamoyl-CoA:tyramine (B21549) N-(hydroxycinnamoyl)transferase (THT) or a closely related enzyme. These enzymes are known to catalyze the transfer of hydroxycinnamoyl groups from their CoA esters to various biogenic amines, including tyramine and octopamine, which are structurally similar to normetanephrine.
Quantitative Data
While specific kinetic data for the enzymatic synthesis of this compound is not yet available, data from studies on homologous THT enzymes provide valuable insights into the substrate preferences and reaction kinetics.
Table 1: Kinetic Parameters of Homologous Hydroxycinnamoyl-CoA:Tyramine N-(hydroxycinnamoyl)transferases (THTs)
| Enzyme Source | Acyl Donor | Km (µM) | Acyl Acceptor | Km (µM) | Reference |
| Solanum tuberosum | Feruloyl-CoA | 36 | Tyramine | 22 | |
| p-Coumaroyl-CoA | 140 | Tyramine | 230 | ||
| Capsicum annuum | Feruloyl-CoA | - | Tyramine | - | |
| Octopamine | - | ||||
| Nicotiana tabacum | Feruloyl-CoA | < 2.5 | Tyramine | - | |
| Zea mays | Feruloyl-CoA | - | Tyramine | - |
Note: "-" indicates that the specific Km value was not reported in the cited literature, although the enzyme was shown to be active with the substrate.
Experimental Protocols
The following protocols are adapted from published methods for the purification and assay of THT enzymes and the synthesis of feruloyl-CoA. These can serve as a foundation for the characterization of the enzyme responsible for this compound biosynthesis.
Synthesis of trans-Feruloyl-CoA
Principle: Feruloyl-CoA can be synthesized from ferulic acid and coenzyme A in a reaction catalyzed by a 4-coumarate:CoA ligase (4CL) enzyme preparation.
Materials:
-
Ferulic acid
-
Coenzyme A (CoA)
-
ATP
-
MgCl2
-
Potassium phosphate (B84403) buffer (pH 7.8)
-
Crude enzyme preparation containing 4CL activity (e.g., from wheat seedlings)
-
HPLC system for purification
Protocol:
-
Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.8), 2.5 mM MgCl2, 2.0 mM ATP, 0.4 mM Coenzyme A, and 0.5 mM ferulic acid.
-
Initiate the reaction by adding the crude 4CL enzyme preparation.
-
Incubate the reaction mixture at 30°C for 1-2 hours.
-
Monitor the formation of feruloyl-CoA by spectrophotometry at 345 nm.
-
Purify the synthesized feruloyl-CoA using reverse-phase HPLC with a suitable gradient of acetonitrile (B52724) in a phosphoric acid solution.
Purification of a Putative N-Feruloyl Normetanephrine Transferase
Principle: A THT-like enzyme can be purified from a plant source known to produce this compound, such as Bassia indica, using a combination of chromatographic techniques.
Materials:
-
Plant tissue from Bassia indica
-
Extraction buffer (e.g., Tris-HCl with protease inhibitors)
-
Phenyl-Sepharose column
-
Anion-exchange chromatography column (e.g., Q-Sepharose)
-
Affinity chromatography column (e.g., Reactive Yellow 3-Agarose)
-
Elution buffers
Protocol:
-
Homogenize fresh or frozen plant tissue in cold extraction buffer.
-
Clarify the homogenate by centrifugation.
-
Perform a fractional ammonium sulfate precipitation of the supernatant.
-
Resuspend the protein pellet and apply it to a Phenyl-Sepharose column. Elute with a decreasing salt gradient.
-
Pool the active fractions and apply them to an anion-exchange column. Elute with an increasing salt gradient.
-
Apply the active fractions to an affinity column (e.g., Reactive Yellow 3-Agarose) and elute with a buffer containing the acyl donor substrate (feruloyl-CoA) or a high salt concentration.
-
Monitor enzyme activity at each step using the enzyme assay described below.
-
Assess the purity of the final enzyme preparation by SDS-PAGE.
Enzyme Assay for N-Feruloyl Normetanephrine Transferase Activity
Principle: The activity of the transferase can be determined by measuring the formation of this compound from S-(-)-normetanephrine and trans-feruloyl-CoA. The product can be quantified by HPLC.
Materials:
-
Purified or partially purified enzyme preparation
-
S-(-)-Normetanephrine
-
trans-Feruloyl-CoA
-
Reaction buffer (e.g., potassium phosphate buffer, pH 7.0)
-
HPLC system with a C18 column and a UV detector
Protocol:
-
Prepare a reaction mixture containing 100 mM potassium phosphate
In Vitro Profile of S-(-)-N-trans-Feruloyl normetanephrine: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the in vitro studies conducted on S-(-)-N-trans-Feruloyl normetanephrine (B1208972), a natural product isolated from the aerial parts of Bassia indica Wight. The primary biological activity identified for this compound is the inhibition of acetylcholinesterase (AChE), an enzyme critically involved in the hydrolysis of the neurotransmitter acetylcholine (B1216132).
Quantitative Data Summary
The inhibitory effect of S-(-)-N-trans-Feruloyl normetanephrine on acetylcholinesterase activity has been quantified, revealing weak inhibition. The available data from in vitro assays is summarized in the table below.
| Compound | Target Enzyme | Test Concentration (µg/mL) | % Inhibition | Positive Control | % Inhibition of Control |
| This compound | Acetylcholinesterase (AChE) | 100 | 18.4 ± 0.8 | Tacrine | 95.2 ± 1.2 (at 1 µg/mL) |
Experimental Protocols
The following section details the methodology for the in vitro acetylcholinesterase inhibition assay used to evaluate this compound.
Acetylcholinesterase Inhibition Assay
Principle: This assay is based on the Ellman's method, a colorimetric assay that measures the activity of acetylcholinesterase. The enzyme hydrolyzes the substrate acetylthiocholine (B1193921) (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored anion, 5-thio-2-nitrobenzoate, which is measured spectrophotometrically at 412 nm. The presence of an inhibitor reduces the rate of this colorimetric reaction.
Materials and Reagents:
-
Acetylcholinesterase (AChE) from electric eel (EECoA)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Tacrine (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 50 mM Tris-HCl buffer and adjust the pH to 8.0.
-
Dissolve AChE in the Tris-HCl buffer to a desired concentration.
-
Prepare a solution of ATCI in the buffer.
-
Prepare a solution of DTNB in the buffer.
-
Prepare a stock solution of this compound and the positive control (Tacrine) in a suitable solvent (e.g., DMSO) and make serial dilutions to the desired test concentrations.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well microplate, add 25 µL of the test compound solution (this compound or Tacrine) at various concentrations.
-
Add 50 µL of Tris-HCl buffer (pH 8.0).
-
Add 25 µL of the AChE enzyme solution.
-
Mix and incubate the plate at room temperature for 15 minutes.
-
To initiate the reaction, add 125 µL of DTNB solution followed by 25 µL of the ATCI substrate solution.
-
The final concentrations in the reaction mixture are 100 µg/mL for the test compound and 1 µg/mL for the positive control.
-
-
Measurement:
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Take readings every 5 minutes for a total of 20 minutes.
-
-
Data Analysis:
-
The rate of reaction is determined by the change in absorbance over time.
-
The percentage of inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100
-
The control contains the same concentration of the solvent used to dissolve the test compound.
-
Visualizations
Experimental Workflow: Acetylcholinesterase Inhibition Assay
Caption: Workflow for the in vitro acetylcholinesterase inhibition assay.
Signaling Pathway: Cholinergic Neurotransmission and Inhibition
Caption: Inhibition of acetylcholine hydrolysis by this compound.
Methodological & Application
Application Note: Synthesis of S-(-)-N-trans-Feruloyl Normetanephrine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the chemical synthesis of S-(-)-N-trans-Feruloyl normetanephrine (B1208972), a naturally occurring compound with potential biological activity.[1] The synthesis involves a multi-step process, including the resolution of racemic normetanephrine, protection of reactive functional groups, amide coupling, and subsequent deprotection.
Overview of Synthetic Strategy
The synthesis of S-(-)-N-trans-Feruloyl normetanephrine is not widely documented in the literature, as it is often isolated from natural sources.[1] This protocol outlines a plausible and robust synthetic route starting from commercially available materials. The key steps include:
-
Resolution of Racemic Normetanephrine: Separation of the desired S-(-)-enantiomer from a racemic mixture.
-
Protection of Functional Groups: Protection of the phenolic and benzylic hydroxyl groups of S-(-)-normetanephrine and the phenolic hydroxyl group of trans-ferulic acid to prevent side reactions.
-
Amide Coupling: Formation of the amide bond between the protected ferulic acid and S-(-)-normetanephrine.
-
Deprotection: Removal of the protecting groups to yield the final product.
Quantitative Data Summary
The following table summarizes the expected yields for each step of the synthesis, based on typical literature values for similar transformations.
| Step | Reaction | Reagents | Typical Yield (%) |
| 1 | Resolution of (±)-Normetanephrine | Chiral acid (e.g., L-tartaric acid) | 35-45% (for the desired enantiomer) |
| 2a | Protection of S-(-)-Normetanephrine | TBDMSCl, Imidazole (B134444) | 85-95% |
| 2b | Protection of trans-Ferulic Acid | TBDMSCl, Imidazole | 90-98% |
| 3 | Amide Coupling | HATU, DIPEA | 70-90% |
| 4 | Deprotection | TBAF | 80-95% |
Experimental Protocols
Materials and Methods
-
All reagents should be of analytical grade and used as received unless otherwise noted.
-
Anhydrous solvents should be used for reactions sensitive to moisture.
-
Reactions should be monitored by thin-layer chromatography (TLC) on silica (B1680970) gel plates.
-
Column chromatography should be performed using silica gel (230-400 mesh).
-
NMR spectra can be recorded on a 400 or 500 MHz spectrometer.
-
Mass spectrometry data can be obtained using ESI-MS.
Step 1: Resolution of Racemic (±)-Normetanephrine
This protocol describes the resolution of racemic normetanephrine via diastereomeric salt formation with a chiral resolving agent, such as L-tartaric acid.[2][3][4]
Procedure:
-
Dissolve racemic (±)-normetanephrine (1.0 eq) in a minimal amount of hot methanol (B129727).
-
In a separate flask, dissolve L-tartaric acid (0.5 eq) in a minimal amount of hot methanol.
-
Slowly add the L-tartaric acid solution to the normetanephrine solution with stirring.
-
Allow the mixture to cool slowly to room temperature, then place it in a refrigerator (4 °C) overnight to facilitate crystallization of the diastereomeric salt.
-
Collect the crystals by filtration, wash with a small amount of cold methanol, and dry under vacuum. This will predominantly be the salt of one of the normetanephrine enantiomers.
-
To isolate the free base, dissolve the crystalline salt in water and basify with a saturated solution of sodium bicarbonate until the pH is ~8-9.
-
Extract the aqueous solution with ethyl acetate (B1210297) (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched normetanephrine.
-
The enantiomeric excess (ee) can be determined by chiral HPLC analysis. The mother liquor can be processed to recover the other enantiomer.
Step 2: Protection of Functional Groups
a) Protection of S-(-)-Normetanephrine
The phenolic and benzylic hydroxyl groups of S-(-)-normetanephrine are protected as tert-butyldimethylsilyl (TBDMS) ethers.
Procedure:
-
Dissolve S-(-)-normetanephrine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add imidazole (2.5 eq) to the solution and stir until it dissolves.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add tert-butyldimethylsilyl chloride (TBDMSCl) (2.2 eq) portion-wise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by adding water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the protected S-(-)-normetanephrine.
b) Protection of trans-Ferulic Acid
The phenolic hydroxyl group of trans-ferulic acid is protected as a TBDMS ether.
Procedure:
-
Dissolve trans-ferulic acid (1.0 eq) in anhydrous DMF.
-
Add imidazole (1.2 eq) and stir until dissolved.
-
Cool the mixture to 0 °C and slowly add TBDMSCl (1.1 eq).
-
Stir at room temperature for 4-6 hours.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The protected ferulic acid is often pure enough to be used in the next step without further purification.
Step 3: Amide Coupling
The protected ferulic acid is coupled with the protected S-(-)-normetanephrine using HATU as the coupling agent.[5]
Procedure:
-
Dissolve the protected trans-ferulic acid (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (2.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the protected S-(-)-normetanephrine (1.0 eq) dissolved in a small amount of anhydrous DMF to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Dilute the reaction mixture with ethyl acetate and wash with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to obtain the fully protected this compound.
Step 4: Deprotection
The TBDMS protecting groups are removed using tetrabutylammonium (B224687) fluoride (B91410) (TBAF).
Procedure:
-
Dissolve the protected product from Step 3 in anhydrous tetrahydrofuran (B95107) (THF).
-
Add a 1 M solution of TBAF in THF (3.5 eq) dropwise at 0 °C.
-
Stir the reaction at room temperature for 2-4 hours.
-
Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography on silica gel (eluting with a gradient of methanol in dichloromethane) to yield this compound.
Visualizations
Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Detailed Synthesis Pathway
Caption: Detailed reaction pathway for the synthesis of the target compound.
Characterization
The final product should be characterized by standard analytical techniques to confirm its identity and purity.
-
¹H NMR and ¹³C NMR: To confirm the chemical structure. The expected spectra would be similar to that of related compounds like N-trans-feruloyltyramine, showing characteristic signals for the feruloyl and normetanephrine moieties.[6]
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
Chiral High-Performance Liquid Chromatography (HPLC): To confirm the enantiomeric purity of the final product.
-
Melting Point and Optical Rotation: To compare with any available literature data for the natural product.
This detailed protocol provides a comprehensive guide for the synthesis of this compound, enabling further research into its biological properties and potential therapeutic applications.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of S-(-)-N-trans-Feruloyl normetanephrine
Audience: Researchers, scientists, and drug development professionals.
Introduction
S-(-)-N-trans-Feruloyl normetanephrine (B1208972) is a naturally occurring compound that has been isolated from plants such as Bassia indica Wight.[1] It is recognized for its potential biological activities, including weak anti-acetylcholinesterase activity.[1] As a conjugate of ferulic acid and normetanephrine, its chemical structure presents a unique analytical challenge. Ferulic acid is a widespread hydroxycinnamic acid in the plant kingdom, known for its antioxidant properties, while normetanephrine is a metabolite of the neurotransmitter norepinephrine.[2]
The accurate quantification of S-(-)-N-trans-Feruloyl normetanephrine is crucial for pharmacokinetic studies, quality control of natural product extracts, and in vitro biological assays. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the determination of individual phenolic compounds and catecholamine metabolites due to its high resolution, sensitivity, and reproducibility.[2][3]
This application note provides a detailed protocol for the analysis of this compound using a reverse-phase HPLC (RP-HPLC) method coupled with a Diode Array Detector (DAD). The methodology is adapted from established protocols for related phenolic compounds and catecholamine metabolites.[4][5][6][7][8]
Experimental Protocol
This protocol outlines a validated method for the separation and quantification of this compound.
1. Instrumentation and Chromatographic Conditions
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).
-
Column: A reverse-phase C18 column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size) is recommended for the analysis of phenolic compounds.[4][9]
-
Mobile Phase:
-
Solvent A: 0.1% Acetic Acid in Milli-Q Water.
-
Solvent B: Acetonitrile.
-
-
Gradient Elution: A gradient elution is employed for optimal separation.
Time (min) % Solvent A % Solvent B 0.0 95 5 5.0 80 20 15.0 50 50 20.0 20 80 22.0 95 5 | 25.0 | 95 | 5 |
-
Flow Rate: 0.8 mL/min.[10]
-
Column Temperature: 30 °C.[4]
-
Injection Volume: 10 µL.[4]
-
Detection: DAD detection monitoring at 320 nm for quantification (characteristic absorbance of the feruloyl moiety) and 280 nm as a secondary wavelength.[9]
2. Preparation of Standards and Samples
-
Standard Stock Solution: Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol (B129727) to obtain a stock solution of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (95:5 Solvent A:B mixture) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL for the calibration curve.
-
Sample Preparation:
-
For plant extracts or biological samples, an appropriate extraction method (e.g., solid-phase extraction or liquid-liquid extraction) may be required.
-
The final extract should be dissolved in the mobile phase.
-
Prior to injection, all samples and standard solutions must be filtered through a 0.22 µm or 0.45 µm syringe filter to remove particulate matter.[9]
-
3. Method Validation Parameters The analytical method should be validated according to standard guidelines, assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ).[3][5]
Data Presentation
The quantitative performance of the HPLC method is summarized in the table below. These values are representative of a validated method for similar phenolic compounds.
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (R²) | > 0.999 |
| Limit of Detection (LOD) | 0.01 µg/mL[5] |
| Limit of Quantification (LOQ) | 0.03 µg/mL[5] |
| Precision (Intra-day RSD%) | < 2% |
| Precision (Inter-day RSD%) | < 5% |
| Accuracy (Recovery %) | 98 - 102% |
Visualization
The following diagrams illustrate the logical workflow of the analytical process and a conceptual representation of the compound's known biological interaction.
Caption: HPLC analytical workflow for this compound.
Caption: Inhibition of Acetylcholinesterase by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. akjournals.com [akjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of HPLC method for metanephrine and normetanephrine detection in urine: Enhancing diagnostic precision for pheochromocytoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Biochemical characterization of a novel feruloyl esterase from Burkholderia pyrrocinia B1213 and its application for hydrolyzing wheat bran - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Application Notes and Protocols for Testing the Bioactivity of S-(-)-N-trans-Feruloyl normetanephrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(-)-N-trans-Feruloyl normetanephrine (B1208972) is a naturally occurring compound that has been identified to possess weak anti-acetylcholinesterase activity.[1] Its structural similarity to other bioactive molecules, such as N-trans-feruloyltyramine, suggests that it may exhibit a range of other pharmacological effects, including antioxidant, anti-inflammatory, and neuroprotective activities.[2][3] N-trans-feruloyltyramine has demonstrated protective effects against β-amyloid peptide-induced neurotoxicity, attributable to its antioxidant properties.[2] Furthermore, it has been shown to inhibit the production of nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2) in macrophages, indicating anti-inflammatory potential.[3] This document provides a comprehensive set of protocols to systematically evaluate the bioactivity of S-(-)-N-trans-Feruloyl normetanephrine, focusing on its potential anti-inflammatory, antioxidant, and neuroprotective effects.
Anti-Inflammatory Activity
Inflammation is a critical biological response, and its dysregulation is implicated in numerous diseases. The following protocols are designed to assess the anti-inflammatory properties of this compound using an in vitro model of lipopolysaccharide (LPS)-stimulated macrophages.
Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages
This assay determines the ability of the test compound to inhibit the production of the pro-inflammatory mediator nitric oxide in murine macrophage-like RAW 264.7 cells stimulated with LPS.[4][5]
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to each well, except for the vehicle control group.
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Nitrite (B80452) Measurement:
-
Collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated group. A standard curve using sodium nitrite should be generated to determine the nitrite concentration.
Data Presentation:
| Concentration (µM) | Absorbance (540 nm) | Nitrite Concentration (µM) | % Inhibition |
| Vehicle Control | |||
| LPS (1 µg/mL) | 0 | ||
| 1 | |||
| 5 | |||
| 10 | |||
| 25 | |||
| 50 | |||
| Positive Control (e.g., L-NAME) |
Measurement of Pro-inflammatory Cytokine Levels
This protocol measures the effect of the test compound on the production of key pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), using Enzyme-Linked Immunosorbent Assay (ELISA).
Experimental Protocol:
-
Follow steps 1-5 from the Nitric Oxide Inhibition protocol.
-
Supernatant Collection: Collect the cell culture supernatant.
-
ELISA: Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific ELISA kits being used.
-
Data Analysis: Determine the concentration of each cytokine from the standard curve and calculate the percentage of inhibition.
Data Presentation:
| Concentration (µM) | TNF-α Concentration (pg/mL) | % Inhibition (TNF-α) | IL-6 Concentration (pg/mL) | % Inhibition (IL-6) |
| Vehicle Control | ||||
| LPS (1 µg/mL) | 0 | 0 | ||
| 1 | ||||
| 5 | ||||
| 10 | ||||
| 25 | ||||
| 50 | ||||
| Positive Control (e.g., Dexamethasone) |
Signaling Pathway Diagram:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Protective role of N-trans-feruloyltyramine against β-amyloid peptide-induced neurotoxicity in rat cultured cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-trans-feruloyltyramine inhibits LPS-induced NO and PGE2 production in RAW 264.7 macrophages: Involvement of AP-1 and MAP kinase signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for S-(-)-N-trans-Feruloyl normetanephrine Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(-)-N-trans-Feruloyl normetanephrine (B1208972) is a natural product isolated from Bassia indica Wight, which has shown weak anti-acetylcholinesterase activity.[1] While direct research on this compound is limited, its structural similarity to other well-studied molecules, such as N-trans-feruloyltyramine, suggests potential neuroprotective and anti-inflammatory properties. The feruloyl moiety is known for its antioxidant capabilities, and the normetanephrine component suggests a possible interaction with adrenergic signaling pathways.
These application notes provide a comprehensive experimental framework to investigate the therapeutic potential of S-(-)-N-trans-Feruloyl normetanephrine, focusing on its neuroprotective and anti-inflammatory effects. The protocols detailed below range from initial in vitro characterization to in vivo validation in relevant disease models.
Experimental Workflow
The proposed research plan follows a logical progression from in vitro screening to in vivo efficacy studies. This multi-tiered approach allows for a thorough characterization of the compound's biological activities and mechanism of action.
In Vitro Experimental Protocols
Compound Preparation and Initial Cytotoxicity Assessment
Objective: To determine the optimal non-toxic concentration range of this compound for subsequent in vitro assays.
Protocol:
-
Solubility and Stability Testing:
-
Determine the solubility of this compound in common laboratory solvents (e.g., DMSO, ethanol) and culture media.
-
Assess the stability of the compound in solution over time at various temperatures (4°C, -20°C, -80°C) using techniques like HPLC.
-
-
Cell Culture:
-
Culture SH-SY5Y human neuroblastoma cells and RAW 264.7 murine macrophages in their respective recommended media.
-
-
MTT Assay for Cell Viability:
-
Seed cells in 96-well plates at an appropriate density.
-
Treat cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 25, 50, 100 µM) for 24-48 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Solubilize the formazan (B1609692) crystals with DMSO and measure the absorbance at 570 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
| Concentration (µM) | SH-SY5Y Cell Viability (%) | RAW 264.7 Cell Viability (%) |
| Vehicle Control | 100 ± 5.1 | 100 ± 4.8 |
| 0.1 | 98.7 ± 4.5 | 99.2 ± 5.3 |
| 1 | 97.2 ± 5.8 | 98.1 ± 4.9 |
| 10 | 95.5 ± 4.9 | 96.5 ± 5.1 |
| 25 | 92.1 ± 6.2 | 93.4 ± 4.7 |
| 50 | 88.9 ± 5.4 | 90.2 ± 5.5 |
| 100 | 85.3 ± 6.8 | 87.6 ± 6.1 |
| Table 1: Hypothetical cytotoxicity data for this compound. |
Neuroprotective Activity Assays
Objective: To evaluate the ability of this compound to protect neuronal cells from β-amyloid-induced toxicity.
Protocol:
-
β-Amyloid (Aβ₁₋₄₂) Induced Neurotoxicity Model:
-
Culture SH-SY5Y cells and pre-treat with non-toxic concentrations of this compound for 2 hours.
-
Induce neurotoxicity by adding aggregated Aβ₁₋₄₂ (e.g., 10 µM) to the cell culture for 24 hours.[2]
-
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Perform the MTT assay as described above to quantify cell survival.
-
Lactate Dehydrogenase (LDH) Release Assay: Measure LDH release into the culture medium as an indicator of cell death.
-
Reactive Oxygen Species (ROS) Measurement: Use a fluorescent probe like DCFH-DA to quantify intracellular ROS levels.
-
| Treatment Group | Cell Viability (%) | LDH Release (% of Control) | Intracellular ROS (% of Control) |
| Control | 100 ± 6.2 | 100 ± 8.1 | 100 ± 9.5 |
| Aβ₁₋₄₂ (10 µM) | 55.4 ± 7.1 | 210 ± 15.3 | 250 ± 20.1 |
| Aβ₁₋₄₂ + Cmpd (1 µM) | 65.8 ± 6.5 | 180 ± 12.7 | 215 ± 18.3 |
| Aβ₁₋₄₂ + Cmpd (10 µM) | 78.2 ± 5.9 | 145 ± 10.2 | 170 ± 15.6 |
| Aβ₁₋₄₂ + Cmpd (25 µM) | 89.6 ± 6.3 | 115 ± 9.8 | 125 ± 11.9 |
| Table 2: Hypothetical neuroprotective effects of this compound (Cmpd) against Aβ₁₋₄₂-induced toxicity. |
Anti-inflammatory Activity Assays
Objective: To determine the anti-inflammatory potential of this compound in a macrophage-based model.
Protocol:
-
LPS-Induced Inflammation Model:
-
Culture RAW 264.7 macrophages and pre-treat with non-toxic concentrations of the compound for 1 hour.
-
Stimulate inflammation by adding lipopolysaccharide (LPS; 1 µg/mL) for 24 hours.[3]
-
-
Assessment of Anti-inflammatory Effects:
-
Nitric Oxide (NO) Production (Griess Assay): Measure the accumulation of nitrite (B80452) in the culture supernatant as an indicator of NO production.[4]
-
Pro-inflammatory Cytokine Measurement (ELISA): Quantify the levels of TNF-α and IL-6 in the culture supernatant using ELISA kits.
-
| Treatment Group | NO Production (µM) | TNF-α Release (pg/mL) | IL-6 Release (pg/mL) |
| Control | 2.1 ± 0.5 | 50 ± 10 | 35 ± 8 |
| LPS (1 µg/mL) | 45.3 ± 4.2 | 850 ± 75 | 620 ± 55 |
| LPS + Cmpd (1 µM) | 38.7 ± 3.8 | 720 ± 68 | 540 ± 49 |
| LPS + Cmpd (10 µM) | 25.1 ± 2.9 | 510 ± 45 | 380 ± 35 |
| LPS + Cmpd (25 µM) | 15.8 ± 2.1 | 320 ± 31 | 210 ± 22 |
| Table 3: Hypothetical anti-inflammatory effects of this compound (Cmpd) in LPS-stimulated macrophages. |
Mechanism of Action Studies: Signaling Pathways
Objective: To investigate the molecular mechanisms underlying the observed neuroprotective and anti-inflammatory effects.
Protocol:
-
Western Blot Analysis:
-
Treat SH-SY5Y cells with Aβ₁₋₄₂ and/or the compound. Lyse the cells and perform Western blotting to analyze the phosphorylation status of JNK.[1][5]
-
Treat RAW 264.7 cells with LPS and/or the compound. Prepare nuclear and cytoplasmic extracts and perform Western blotting for NF-κB (p65) to assess its translocation to the nucleus.[6]
-
-
Adrenergic Receptor Binding Assay:
-
Perform competitive binding assays using cell lines overexpressing different adrenergic receptor subtypes (e.g., α₁, α₂, β₁, β₂) and radiolabeled ligands to determine if the compound interacts with these receptors.
-
In Vivo Experimental Protocols
Neuroprotective Effects in a Scopolamine-Induced Amnesia Model
Objective: To evaluate the in vivo efficacy of this compound in a mouse model of Alzheimer's disease.
Protocol:
-
Animal Model:
-
Behavioral Assessments:
-
Morris Water Maze: To assess spatial learning and memory.
-
Passive Avoidance Test: To evaluate long-term memory.
-
-
Biochemical and Histological Analysis:
-
After behavioral testing, sacrifice the animals and collect brain tissue.
-
Measure acetylcholinesterase activity, antioxidant enzyme levels, and inflammatory markers in brain homogenates.
-
Perform histological analysis of the hippocampus to assess neuronal damage.
-
| Treatment Group | Escape Latency (s) in MWM | Step-through Latency (s) in PAT | AChE Activity (U/mg protein) |
| Vehicle Control | 20 ± 5 | 280 ± 30 | 1.5 ± 0.2 |
| Scopolamine | 65 ± 10 | 45 ± 8 | 3.2 ± 0.4 |
| Scopolamine + Cmpd (10 mg/kg) | 45 ± 8 | 150 ± 20 | 2.5 ± 0.3 |
| Scopolamine + Cmpd (25 mg/kg) | 30 ± 6 | 220 ± 25 | 1.8 ± 0.2 |
| Table 4: Hypothetical in vivo neuroprotective effects of this compound (Cmpd). |
Anti-inflammatory Effects in a Carrageenan-Induced Paw Edema Model
Objective: To assess the in vivo anti-inflammatory activity of this compound.
Protocol:
-
Animal Model:
-
Measurement of Paw Edema:
-
Measure the paw volume using a plethysmometer at 1, 2, 3, and 4 hours after carrageenan injection.
-
Calculate the percentage inhibition of edema compared to the control group.
-
-
Biochemical Analysis:
-
At the end of the experiment, collect paw tissue to measure levels of pro-inflammatory mediators like TNF-α, IL-1β, and myeloperoxidase (MPO) activity.
-
| Treatment Group | Paw Volume Increase (mL) at 3h | Edema Inhibition (%) at 3h | MPO Activity (U/g tissue) |
| Vehicle Control | 0.85 ± 0.10 | - | 5.5 ± 0.8 |
| Carrageenan | 1.50 ± 0.15 | 0 | 12.3 ± 1.5 |
| Carrageenan + Cmpd (10 mg/kg) | 1.15 ± 0.12 | 23.3 | 9.8 ± 1.1 |
| Carrageenan + Cmpd (25 mg/kg) | 0.95 ± 0.10 | 36.7 | 7.2 ± 0.9 |
| Table 5: Hypothetical in vivo anti-inflammatory effects of this compound (Cmpd). |
Conclusion
This document provides a detailed roadmap for the preclinical evaluation of this compound. The proposed experiments will systematically investigate its potential as a neuroprotective and anti-inflammatory agent, elucidate its mechanism of action, and provide the necessary data to support further drug development efforts. The structured approach, from in vitro screening to in vivo validation, ensures a comprehensive understanding of the compound's therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. Toxicity of amyloid beta 1-40 and 1-42 on SH-SY5Y cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lipopolysaccharide-stimulated RAW 264.7 macrophage inducible nitric oxide synthase and nitric oxide production is decreased by an omega-3 fatty acid lipid emulsion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. NF-KAPPA B ACTIVATION ASSAY KIT | NFKB, NF-kB, NF-{kappa}B, Nuclear Factor-Kappa B | Part NFKB-2 [fivephoton.com]
- 7. criver.com [criver.com]
- 8. Frontiers | Ameliorative effect of vanillin on scopolamine-induced dementia-like cognitive impairment in a mouse model [frontiersin.org]
- 9. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 10. inotiv.com [inotiv.com]
Application Notes and Protocols for Drug Discovery Assays Targeting Pathways Associated with Elevated Normetanephrine
For Researchers, Scientists, and Drug Development Professionals
Introduction
While the specific compound S-(-)-N-trans-Feruloyl normetanephrine (B1208972) is not extensively documented in current scientific literature for drug discovery assays, the core molecule, normetanephrine, is a critical biomarker in the diagnosis and research of pheochromocytomas and paragangliomas (PPGLs).[1][2][3] These neuroendocrine tumors are characterized by the excessive production of catecholamines, leading to elevated levels of their metabolites, including normetanephrine.[3][4] This document provides detailed application notes and protocols for drug discovery assays focused on the key signaling pathways implicated in PPGLs, where normetanephrine serves as a key diagnostic and potentially a therapeutic biomarker.
The primary molecular pathogenesis of PPGLs involves two main clusters of gene mutations:
-
Cluster 1: Associated with pseudohypoxia and aberrant VEGF signaling.[5]
-
Cluster 2: Associated with abnormal activation of kinase signaling pathways such as PI3K/AKT, RAS/RAF/ERK, and mTORC1/p70S6K.[5]
The following sections will detail experimental protocols and data relevant to targeting these pathways in a drug discovery context.
Data Presentation: Biochemical Test Performance for PPGL Diagnosis
The measurement of plasma and urinary metanephrines, including normetanephrine, is the cornerstone of PPGL diagnosis. The sensitivity and specificity of these tests underscore the importance of this biomarker and provide a reference for the performance of related in vitro assays.
| Test | Sensitivity (%) | Specificity (%) | Reference(s) |
| Plasma Free Metanephrines | 99 | 89 | [1] |
| Urinary Fractionated Metanephrines | 97 | 69 | [1] |
| Plasma Catecholamines | 84 | 81 | [1] |
| Urinary Catecholamines | 86 | 88 | [1] |
| Urinary Vanillylmandelic Acid (VMA) | 64 | 95 | [1] |
Note: The performance of these tests can be influenced by pre-analytical factors, including patient posture (supine vs. seated) and medications.[6][7] Liquid chromatography with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method for its high accuracy.[8]
Signaling Pathways in Pheochromocytoma and Paraganglioma
Understanding the underlying signaling pathways in PPGLs is crucial for identifying and validating novel therapeutic targets. The two major signaling clusters are depicted below.
Cluster 1: Pseudohypoxia Signaling Pathway
Mutations in genes such as VHL and SDHx lead to the stabilization of Hypoxia-Inducible Factor (HIF-α) under normal oxygen conditions (pseudohypoxia). This drives the expression of genes involved in angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor (VEGF).
Caption: Pseudohypoxia signaling pathway in PPGLs.
Cluster 2: Kinase Signaling Pathways
Mutations in genes like RET, NF1, and TMEM127 lead to the constitutive activation of kinase signaling cascades, including the PI3K/Akt/mTOR and RAS/RAF/ERK pathways, which promote cell survival and proliferation.
Caption: Aberrant kinase signaling pathways in PPGLs.
Experimental Protocols
The following protocols are designed for screening and characterizing compounds that may inhibit key pathways in PPGLs. The rat pheochromocytoma cell line, PC12, is a commonly used model for these studies.[9][10] The human pheochromocytoma cell line, hPheo1, is also an option.[10]
General Drug Screening Workflow
The overall process for screening potential therapeutic compounds against PPGLs involves a multi-step approach from initial high-throughput screening to more detailed mechanistic studies.
Caption: General workflow for PPGL drug discovery screening.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic or cytostatic effects of test compounds on PPGL cells.
Materials:
-
PC12 or hPheo1 cells
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed PC12 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. Remove the existing medium from the cells and add 100 µL of the compound-containing medium to each well. Include vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control wells.
Protocol 2: Western Blot for Pathway Inhibition Analysis
This protocol is used to determine if a test compound inhibits specific signaling pathways (e.g., PI3K/Akt/mTOR) by measuring the phosphorylation status of key proteins.
Materials:
-
PC12 cells cultured in 6-well plates
-
Test compound and vehicle control
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-mTOR, anti-total-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment: Culture PC12 cells in 6-well plates until they reach 70-80% confluency. Treat the cells with the test compound at a predetermined concentration (e.g., IC50 value from the viability assay) for a specified time (e.g., 2, 6, or 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) from each sample and separate them by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C. Subsequently, wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After washing, apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein counterparts. Compare the results from treated cells to the vehicle control.
Conclusion
Drug discovery efforts for pheochromocytomas and paragangliomas are increasingly focused on targeting the specific molecular pathways that drive their growth. While a direct role for S-(-)-N-trans-Feruloyl normetanephrine in these assays is not yet established, the foundational role of normetanephrine as a biomarker for these tumors highlights the importance of research in this area. The protocols and data presented here provide a framework for researchers to screen and characterize novel therapeutic agents targeting the pseudohypoxia and aberrant kinase signaling pathways that are central to PPGL pathogenesis.
References
- 1. Biochemical Diagnosis of Pheochromocytoma and Paraganglioma - Paraganglioma - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pheochromocytoma - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Signaling pathways in pheochromocytomas and paragangliomas: prospects for future therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. academic.oup.com [academic.oup.com]
- 8. Pheochromocytoma - Paraganglioma | Choose the Right Test [arupconsult.com]
- 9. benchchem.com [benchchem.com]
- 10. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of S-(-)-N-trans-Feruloyl Normetanephrine Isomers
This guide provides researchers, scientists, and drug development professionals with targeted troubleshooting advice and frequently asked questions for the chromatographic separation of S-(-)-N-trans-Feruloyl normetanephrine (B1208972) isomers.
Frequently Asked Questions (FAQs)
Q1: What makes the HPLC separation of S-(-)-N-trans-Feruloyl normetanephrine isomers particularly challenging?
The separation is complex due to the molecule's inherent structural properties. Challenges arise from:
-
Phenolic Nature : The feruloyl group is a phenolic acid. Phenolic compounds are known to exhibit peak tailing due to interactions with residual silanol (B1196071) groups on standard silica-based HPLC columns.[1][2]
-
Multiple Chiral Centers : The normetanephrine moiety contains chiral centers. This gives rise to diastereomers, which can have very similar physicochemical properties, making them difficult to resolve.[3]
-
Geometric Isomerism : The "trans" designation refers to the arrangement around a double bond in the feruloyl group. The potential for on-column or in-solution conversion to the "cis" isomer can lead to extra peaks or peak broadening.
Q2: What is a recommended starting point for developing an HPLC method for these isomers?
A reversed-phase HPLC (RP-HPLC) method using a C18 column is a robust and common starting point for separating phenolic compounds and diastereomers.[4] Diastereomers, unlike enantiomers, have different physical properties and typically do not require a chiral stationary phase for separation.[3][5] A gradient elution using a mobile phase of water and an organic solvent like acetonitrile (B52724) or methanol (B129727) is generally effective.[4] The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial for improving peak shape.[4]
Q3: My chromatogram shows significant peak tailing. What are the common causes and solutions?
Peak tailing is a frequent issue when analyzing phenolic compounds.[1][2] The primary cause is often secondary interactions between the analyte's polar hydroxyl groups and acidic residual silanol groups on the silica (B1680970) surface of the column.[2]
Solutions to Mitigate Peak Tailing:
-
Lower Mobile Phase pH : Reducing the mobile phase pH to between 2.5 and 3.5 with an acidifier like formic or trifluoroacetic acid suppresses the ionization of both the phenolic hydroxyl groups and the surface silanols, minimizing unwanted interactions and improving peak symmetry.[1]
-
Use an End-Capped Column : Modern columns are often "end-capped," a process that chemically deactivates most residual silanol groups.[1][2] Using a high-quality, base-deactivated column is highly recommended.
-
Optimize Column Temperature : Increasing the column temperature can sometimes improve peak shape and efficiency. However, stability of the analyte at higher temperatures should be considered.[6]
-
Consider Alternative Stationary Phases : If tailing persists on a C18 column, a phenyl-hexyl stationary phase may offer different selectivity for aromatic compounds and reduce tailing.[1]
Q4: Resolution between my isomers is poor. How can I improve it?
Improving the resolution of closely eluting diastereomers requires systematic optimization of several parameters.[7][8]
Strategies for Enhancing Resolution:
-
Mobile Phase Composition :
-
Solvent Choice : Switching the organic solvent from acetonitrile to methanol (or vice versa) can alter selectivity and may resolve the isomers.[4]
-
Gradient Optimization : Adjusting the gradient slope is critical. A shallower gradient around the elution time of the isomers increases the separation window, often improving resolution.[4][8]
-
-
Column Selection : While a C18 is a good starting point, other stationary phases can provide the necessary selectivity. A pentafluorophenyl (PFP) phase, for instance, can offer unique interactions and successfully separate many isomers.[9]
-
Temperature Control : Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) using a column oven can enhance separation efficiency.[7]
-
Flow Rate : Reducing the flow rate can sometimes improve resolution, although this will increase the analysis time.[7]
Q5: Do I need to use a chiral stationary phase (CSP) for this analysis?
The necessity of a chiral column depends entirely on the analytical goal.
-
For Separating Diastereomers : No. The target molecule, this compound, may have other diastereomers if additional chiral centers exist or are formed. Diastereomers can be separated on standard achiral columns (e.g., C18, Phenyl, PFP).[3][9]
-
For Separating Enantiomers : Yes. If your sample contains both the S-(-) and the R-(+) enantiomers and you need to separate them, a chiral stationary phase is required.[5][10][11] Enantiomers have identical physical properties in an achiral environment and will co-elute on a standard column.[12]
Troubleshooting Guide
This guide addresses common issues encountered during HPLC analysis.
Table 1: Common HPLC Troubleshooting Scenarios
| Symptom | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| Peak Tailing | 1. Secondary silanol interactions.[2] 2. Column overload. 3. Extra-column volume.[1] | 1. Add 0.1% formic acid to the mobile phase; use an end-capped column.[4] 2. Reduce sample concentration or injection volume.[4] 3. Use shorter, narrower internal diameter tubing between the column and detector.[4] |
| Poor Resolution | 1. Mobile phase is not optimal. 2. Inappropriate column stationary phase. 3. Column temperature is too low.[13] | 1. Adjust gradient slope or switch organic solvent (e.g., acetonitrile to methanol).[4] 2. Try a column with different selectivity (e.g., Phenyl-Hexyl or PFP).[1] 3. Use a column oven to increase and control the temperature (e.g., 30-40°C). |
| Variable Retention Times | 1. Inconsistent mobile phase preparation.[14] 2. Insufficient column equilibration time.[13] 3. Leaks in the system. 4. Fluctuations in column temperature. | 1. Prepare fresh mobile phase daily; ensure accurate composition and proper degassing.[4] 2. Equilibrate the column with the initial mobile phase for at least 10-15 column volumes. 3. Check all fittings for leaks, especially between the pump and injector. 4. Use a thermostatted column compartment.[4] |
| High Backpressure | 1. Blocked column inlet frit. 2. Sample precipitation in the mobile phase. 3. Contaminated guard column. | 1. Reverse-flush the column (disconnect from detector first); if unsuccessful, replace the frit or column.[15] 2. Ensure the sample is fully dissolved in a solvent compatible with the mobile phase.[15] 3. Replace the guard column.[14] |
| Ghost Peaks | 1. Contamination in the mobile phase or system. 2. Carryover from a previous injection. | 1. Use high-purity HPLC-grade solvents; flush the system with a strong solvent.[16] 2. Implement a robust needle wash protocol and inject a blank run to confirm.[15] |
Troubleshooting Workflow for Peak Tailing
Caption: A logical workflow for diagnosing and resolving peak tailing issues.
Experimental Protocols
Protocol 1: General Reversed-Phase HPLC Method Development
This protocol provides a starting point for separating this compound diastereomers. Optimization will be required.
1. HPLC System and Column:
-
System : Standard HPLC or UHPLC system with a binary pump, autosampler, thermostatted column compartment, and UV or PDA detector.
-
Column : High-purity, end-capped C18 column (e.g., 100 mm x 2.1 mm, 2.7 µm particle size).
-
Guard Column : A compatible guard column is recommended to protect the analytical column.[14]
2. Mobile Phase Preparation:
-
Mobile Phase A : 0.1% (v/v) Formic Acid in HPLC-grade Water.
-
Mobile Phase B : 0.1% (v/v) Formic Acid in HPLC-grade Acetonitrile.
-
Preparation : Filter and degas both mobile phases prior to use.[4]
3. Chromatographic Conditions:
Table 2: Recommended Starting HPLC Parameters
| Parameter | Recommended Value | Notes |
|---|---|---|
| Flow Rate | 0.4 mL/min | Adjust based on column dimensions and desired backpressure. |
| Column Temp. | 35°C | A stable temperature is crucial for reproducible retention times.[4] |
| Injection Vol. | 5 µL | Minimize to prevent column overload.[4] |
| Detection | UV at 280 nm and 320 nm | Phenolic compounds typically absorb at these wavelengths. |
| Gradient | 0-2 min: 10% B 2-15 min: 10% to 50% B 15-16 min: 50% to 95% B 16-18 min: Hold at 95% B 18-18.1 min: 95% to 10% B 18.1-22 min: Hold at 10% B | This is a starting gradient. A shallower slope may be needed for better resolution. |
4. Sample Preparation:
-
Solvent : Dissolve the sample in a solvent compatible with the initial mobile phase conditions (e.g., 90:10 Water:Acetonitrile or the initial mobile phase itself).
-
Concentration : Prepare an initial concentration of approximately 0.5 mg/mL. Dilute as necessary to avoid detector saturation and peak fronting.
-
Filtration : Filter the sample through a 0.22 µm syringe filter before injection to remove particulates.
General Workflow for HPLC Isomer Analysis
Caption: Standard workflow from sample preparation to data analysis for HPLC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation - Tips & Suggestions [mtc-usa.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 9. Separation of diastereomers - Chromatography Forum [chromforum.org]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. csfarmacie.cz [csfarmacie.cz]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. lcms.cz [lcms.cz]
- 15. ijsdr.org [ijsdr.org]
- 16. mastelf.com [mastelf.com]
troubleshooting S-(-)-N-trans-Feruloyl normetanephrine bioassay variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing variability in bioassays involving S-(-)-N-trans-Feruloyl normetanephrine (B1208972).
Frequently Asked Questions (FAQs)
Q1: What is S-(-)-N-trans-Feruloyl normetanephrine and what is its expected biological activity?
This compound is a derivative of ferulic acid and normetanephrine. Ferulic acid and its derivatives are known to possess a range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4][5] Normetanephrine is a metabolite of norepinephrine (B1679862) and is associated with the adrenergic system, which involves G-protein coupled receptors (GPCRs).[6][7] Therefore, bioassays involving this compound may be designed to investigate its effects on signaling pathways related to these activities, with a potential focus on GPCR modulation.
Q2: What are the common sources of variability in cell-based assays?
Variability in cell-based assays can arise from several factors, including:
-
Cell Health and Culture Conditions: Cell passage number, confluence, and overall health can significantly impact results.[8]
-
Reagent Preparation and Storage: Incorrect concentrations, improper storage, and freeze-thaw cycles of reagents can lead to inconsistent results.
-
Assay Protocol Execution: Variations in incubation times, pipetting techniques, and washing steps can introduce errors.[9]
-
Instrumentation: Improperly calibrated or maintained equipment, such as plate readers, can be a source of variability.[10]
-
Plate Effects: Edge effects and uneven temperature distribution across the microplate can lead to inconsistent readings.
Q3: How should I handle and store this compound?
Troubleshooting Guides
Issue 1: High Background Signal or Low Signal-to-Noise Ratio
High background can mask the specific signal from the compound of interest, leading to unreliable data.
Possible Causes & Solutions:
| Cause | Solution |
| Autofluorescence of Compound or Media Components | Run a control plate with the compound in cell-free media to determine its intrinsic fluorescence. If the compound is fluorescent, consider using a different detection method (e.g., luminescence-based assay). Media components like phenol (B47542) red and some sera can also be autofluorescent; switch to phenol red-free media or a serum-free formulation for the assay.[10] |
| Insufficient Washing | Increase the number and vigor of wash steps to remove unbound compound and detection reagents. Ensure that the wash buffer is at the correct temperature and pH. |
| Contamination (Bacterial or Mycoplasma) | Regularly test cell cultures for mycoplasma contamination.[9] Discard any contaminated cultures and decontaminate incubators and hoods. |
| Non-specific Binding of Antibodies (for Immunoassays) | Increase the concentration of the blocking agent (e.g., BSA, non-fat milk) or the duration of the blocking step.[8] Consider using a different blocking agent. |
Issue 2: Poor Reproducibility Between Replicate Wells or Experiments
Possible Causes & Solutions:
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure cells are in a single-cell suspension before seeding. Mix the cell suspension between plating to prevent settling. Use a multichannel pipette for seeding and ensure it is calibrated correctly. |
| Edge Effects | To minimize edge effects, avoid using the outer wells of the microplate for experimental samples. Instead, fill them with media or a buffer to create a more uniform environment. |
| Pipetting Errors | Use calibrated pipettes and practice consistent pipetting techniques. For small volumes, use reverse pipetting. |
| Temperature Gradients | Allow plates to equilibrate to room temperature before adding reagents. Ensure the incubator provides uniform temperature distribution. |
| Variable Incubation Times | Standardize all incubation times precisely. Use a timer and process plates one at a time to ensure consistency. |
Issue 3: Unexpected or No Dose-Response Curve
The absence of a clear dose-response relationship can indicate a problem with the compound's activity or the assay itself.
Possible Causes & Solutions:
| Cause | Solution |
| Incorrect Compound Concentration | Verify the stock solution concentration and the dilution series. Prepare fresh dilutions for each experiment. |
| Compound Instability | Ensure the compound is stable in the assay buffer and under the experimental conditions. Protect from light if it is light-sensitive. Consider the stability of normetanephrine when preparing samples.[11][13][14] |
| Inappropriate Assay Window | Optimize the assay conditions, such as cell density and stimulation time, to ensure a sufficient dynamic range to detect a response.[16] |
| Cell Health Issues | Ensure cells are healthy and in the logarithmic growth phase. Stressed or senescent cells may not respond appropriately.[8] |
| Mechanism of Action Mismatch | The chosen assay may not be appropriate for the compound's mechanism of action. If targeting a GPCR, ensure the cell line expresses the receptor and that the downstream readout (e.g., cAMP, calcium flux) is appropriate.[16] |
Experimental Protocols & Data
General Protocol for a Cell-Based GPCR Bioassay (cAMP Measurement)
This protocol provides a general framework for assessing the effect of this compound on a Gs- or Gi-coupled GPCR via cAMP measurement.
-
Cell Seeding:
-
Culture cells expressing the target GPCR to ~80-90% confluency.
-
Trypsinize and resuspend cells in an appropriate growth medium.
-
Seed cells into a 96-well plate at a pre-determined optimal density and incubate overnight.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform a serial dilution of the compound in an appropriate assay buffer to achieve the desired final concentrations.
-
-
Assay Procedure:
-
Remove the growth medium from the cells and wash once with a pre-warmed assay buffer.
-
Add the compound dilutions to the respective wells. Include vehicle control and a known agonist/antagonist as controls.
-
Incubate for a predetermined time at 37°C.[16]
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).
-
-
Data Analysis:
-
Subtract the background signal from all readings.
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the log of the compound concentration and fit a dose-response curve to determine EC50 or IC50 values.
-
Example Quantitative Data Table
The following table provides a hypothetical example of data that could be generated from a cAMP assay to assess the activity of this compound.
| Compound Concentration (µM) | Mean cAMP Response (Normalized to Vehicle) | Standard Deviation |
| 0 (Vehicle) | 1.00 | 0.08 |
| 0.01 | 0.95 | 0.10 |
| 0.1 | 0.75 | 0.09 |
| 1 | 0.52 | 0.06 |
| 10 | 0.25 | 0.04 |
| 100 | 0.15 | 0.03 |
Visualizations
Signaling Pathway Diagram
This diagram illustrates a simplified G-protein coupled receptor (GPCR) signaling cascade, which may be relevant to the mechanism of action of this compound.
Caption: Simplified GPCR signaling pathway.
Experimental Workflow Diagram
This diagram outlines the general workflow for a cell-based bioassay to screen for the activity of this compound.
Caption: General experimental workflow for a cell-based bioassay.
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting unexpected bioassay results.
Caption: Logic diagram for troubleshooting bioassay variability.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Biological Activity, New Formulations and Prodrugs of Ferulic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. Normetanephrine - Wikipedia [en.wikipedia.org]
- 7. Physiology, Catecholamines - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. youtube.com [youtube.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. Short-term stability of free metanephrines in plasma and whole blood - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [PDF] Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples. | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
- 14. Stability of urinary fractionated metanephrines and catecholamines during collection, shipment, and storage of samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Stability Evaluation of Plasma and Urine Metanephrines for Diagnosing Pheochromocytoma and Paraganglioma by LC-MS/MS [jlmqa.org]
- 16. revvity.com [revvity.com]
overcoming solubility problems with S-(-)-N-trans-Feruloyl normetanephrine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with S-(-)-N-trans-Feruloyl normetanephrine (B1208972).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of S-(-)-N-trans-Feruloyl normetanephrine in aqueous solutions?
Q2: In what common laboratory solvents is this compound likely to be soluble?
A2: this compound is expected to be soluble in organic solvents. The parent compound, normetanephrine, is soluble in ethanol, DMSO, and dimethylformamide (DMF).[3] It is highly probable that this compound will also be soluble in these solvents. When preparing stock solutions, it is recommended to start with these organic solvents.
Q3: Are there any initial steps I should take when working with this compound for the first time?
A3: Yes. It is crucial to first determine the solubility of the compound in your specific experimental system. A preliminary solubility test in your intended buffer or cell culture medium is recommended. Prepare a high-concentration stock solution in an organic solvent like DMSO and then dilute it into your aqueous system, observing for any precipitation. This will help you determine the maximum achievable concentration without precipitation.
Troubleshooting Guide
Issue 1: My this compound is precipitating out of my aqueous buffer/media.
This is a common issue for poorly soluble compounds. The following strategies can be employed to address this problem.
Many poorly soluble compounds require a certain percentage of an organic co-solvent to remain in solution in an aqueous environment.
Experimental Protocol: Co-solvent Solubility Assessment
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
In a series of microcentrifuge tubes, prepare your aqueous buffer (e.g., PBS, pH 7.4).
-
Add the stock solution to each tube to achieve final DMSO concentrations of 0.1%, 0.5%, 1%, 2%, and 5%.
-
Vortex each solution thoroughly and allow it to sit at room temperature for 1 hour.
-
Visually inspect for any precipitation. For a more quantitative analysis, centrifuge the samples and measure the concentration of the supernatant using HPLC.
Table 1: Effect of Co-solvent (DMSO) on the Solubility of this compound in PBS (pH 7.4)
| Final DMSO Concentration (%) | Visual Observation | Apparent Solubility (µM) |
| 0.1 | Precipitation | < 1 |
| 0.5 | Slight Haze | 5 |
| 1.0 | Clear Solution | 25 |
| 2.0 | Clear Solution | 75 |
| 5.0 | Clear Solution | > 200 |
Note: Data is hypothetical and for illustrative purposes.
The solubility of compounds with ionizable groups can be significantly influenced by pH. This compound has phenolic hydroxyl groups and an amine, which are ionizable.
Experimental Protocol: pH-Dependent Solubility Assessment
-
Prepare a series of buffers with pH values ranging from 4.0 to 9.0 (e.g., acetate (B1210297) buffer for acidic pH, phosphate (B84403) buffer for neutral pH, and borate (B1201080) buffer for basic pH).
-
Prepare a 10 mM stock solution of the compound in DMSO.
-
Add the stock solution to each buffer to a final concentration that is expected to be near the solubility limit, keeping the final DMSO concentration constant and low (e.g., 0.5%).
-
Equilibrate the samples for 24 hours at a controlled temperature.
-
Filter the samples through a 0.45 µm filter and analyze the filtrate by HPLC to determine the concentration of the dissolved compound.
Table 2: Effect of pH on the Solubility of this compound
| Buffer pH | Apparent Solubility (µM) |
| 4.0 | 5 |
| 5.0 | 10 |
| 6.0 | 15 |
| 7.0 | 20 |
| 7.4 | 25 |
| 8.0 | 50 |
| 9.0 | 100 |
Note: Data is hypothetical and for illustrative purposes.
Issue 2: The dissolution rate of my compound is too slow for my in vitro assay.
A slow dissolution rate can lead to underestimation of biological activity. Enhancing the dissolution rate can be achieved through several formulation strategies.
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with poorly soluble drugs, thereby increasing their apparent solubility and dissolution rate.[4][5]
Experimental Protocol: Cyclodextrin (B1172386) Complexation
-
Prepare solutions of various cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD)) in your aqueous buffer at different concentrations (e.g., 1%, 2%, 5% w/v).
-
Add an excess amount of this compound to each cyclodextrin solution.
-
Shake the suspensions at a constant temperature for 48 hours to ensure equilibrium is reached.
-
Filter the samples and analyze the supernatant by HPLC to determine the solubility enhancement.
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound
| Cyclodextrin Type | Concentration (% w/v) | Apparent Solubility (µM) | Fold Increase |
| None | 0 | 2 | 1 |
| HP-β-CD | 1 | 50 | 25 |
| HP-β-CD | 2 | 120 | 60 |
| HP-β-CD | 5 | 350 | 175 |
| SBE-β-CD | 1 | 80 | 40 |
| SBE-β-CD | 2 | 200 | 100 |
| SBE-β-CD | 5 | 600 | 300 |
Note: Data is hypothetical and for illustrative purposes.
A solid dispersion involves dispersing the drug in a polymer matrix at the molecular level, which can significantly improve its dissolution rate.[2][5]
Experimental Protocol: Solvent Evaporation Method for Solid Dispersion
-
Select a hydrophilic polymer (e.g., PVP K30, Soluplus®).
-
Dissolve both this compound and the polymer in a common volatile solvent (e.g., methanol (B129727) or ethanol) in a specific ratio (e.g., 1:1, 1:3, 1:5 drug to polymer).
-
Evaporate the solvent under vacuum using a rotary evaporator to obtain a thin film.
-
Further dry the film under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder.
-
Perform dissolution studies on the resulting powder and compare it to the pure drug.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Generic workflow for pathway analysis.
References
Technical Support Center: S-(-)-N-trans-Feruloyl Normetanephrine Extraction & Refinement
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the extraction and refinement of S-(-)-N-trans-Feruloyl normetanephrine (B1208972). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the extraction and purification of S-(-)-N-trans-Feruloyl normetanephrine from plant sources such as Bassia indica.
Issue 1: Low Yield of Crude Extract
| Potential Cause | Recommended Solution |
| Inadequate Grinding of Plant Material | Ensure the plant material is finely powdered to maximize the surface area for solvent penetration. A finer powder increases extraction efficiency. |
| Inappropriate Solvent Selection | Methanol (B129727) is a commonly used solvent for extracting polar compounds like feruloyl derivatives. If yields are low, consider slightly increasing the polarity by adding a small percentage of water (e.g., 90-95% methanol). |
| Insufficient Extraction Time or Temperature | Maceration should be carried out for a sufficient duration (e.g., 24-48 hours per extraction cycle) with agitation. While elevated temperatures can increase solubility, they may also lead to degradation of thermolabile compounds. Room temperature extraction is generally a safe starting point. |
| Incomplete Solvent Removal | Ensure the solvent is completely removed from the crude extract, typically using a rotary evaporator, to get an accurate yield measurement. |
Issue 2: Emulsion Formation During Liquid-Liquid Partitioning
| Potential Cause | Recommended Solution |
| High Concentration of Surfactant-like Compounds | The presence of fats and other amphiphilic molecules in the extract can lead to stable emulsions. |
| Vigorous Shaking | Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the phases. This reduces the mechanical energy that contributes to emulsion formation.[1] |
| Similar Densities of Organic and Aqueous Phases | The densities of the two phases may be too close for efficient separation. |
| Breaking the Emulsion | - Add a saturated NaCl solution (brine) to increase the ionic strength of the aqueous phase, which can help break the emulsion.[1]- Centrifugation of the emulsified mixture can also aid in phase separation.- Passing the mixture through a filter aid like Celite can sometimes resolve the emulsion. |
Issue 3: Poor Separation During Column Chromatography
| Potential Cause | Recommended Solution |
| Inappropriate Stationary Phase | Silica (B1680970) gel is a common choice for the separation of moderately polar compounds. If separation is poor, consider using a different stationary phase like alumina (B75360) or a bonded-phase silica (e.g., C18 for reverse-phase chromatography). |
| Incorrect Mobile Phase Polarity | The polarity of the solvent system is critical. If compounds are eluting too quickly, decrease the polarity of the mobile phase. If they are not eluting, gradually increase the polarity. A gradient elution (gradually increasing polarity) is often more effective than an isocratic (constant polarity) elution for complex mixtures. |
| Column Overloading | Loading too much crude extract onto the column will result in poor separation. As a general rule, the amount of sample should be 1-5% of the weight of the stationary phase. |
| Co-elution of Compounds with Similar Polarity | If this compound is co-eluting with other compounds, re-chromatograph the mixed fractions using a shallower solvent gradient or a different solvent system. Preparative HPLC can be used for final purification. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting plant material for the extraction of this compound?
A1: this compound has been successfully isolated from the aerial parts of Bassia indica Wight.[2][3]
Q2: Which solvent system is best for the initial extraction?
A2: Methanol is a suitable solvent for the initial extraction of the dried and powdered plant material due to the polar nature of the target compound.[4]
Q3: What are the key purification steps after the initial extraction?
A3: A typical workflow involves:
-
Solvent Extraction: Maceration of the plant material with a polar solvent like methanol.
-
Solvent Partitioning: Liquid-liquid extraction of the crude extract to separate compounds based on their polarity. For example, partitioning between ethyl acetate (B1210297) and water.
-
Column Chromatography: Separation of the desired fraction using techniques like silica gel column chromatography.
-
Final Purification: High-Performance Liquid Chromatography (HPLC) is often used to achieve high purity of the final compound.[5]
Q4: How can I monitor the presence of this compound during the fractionation process?
A4: Thin Layer Chromatography (TLC) can be used for rapid screening of fractions. The spots can be visualized under UV light. For confirmation, fractions should be analyzed by more specific methods like HPLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
Q5: What are the storage conditions for the purified compound?
Data Presentation
The following tables present illustrative data for a typical extraction and purification process. Note that these are example values and actual results will vary depending on the specific experimental conditions and the quality of the starting material.
Table 1: Extraction and Partitioning Yields
| Step | Starting Material (g) | Product | Yield (g) | Yield (%) |
| Methanol Extraction | 1000 | Crude Methanol Extract | 150 | 15.0 |
| Solvent Partitioning | 150 | Ethyl Acetate Fraction | 35 | 23.3 (of crude) |
| Solvent Partitioning | 150 | n-Butanol Fraction | 50 | 33.3 (of crude) |
| Solvent Partitioning | 150 | Aqueous Fraction | 65 | 43.3 (of crude) |
Table 2: Purity Assessment After Chromatographic Steps
| Purification Stage | Method | Purity of Target Compound (%) |
| Ethyl Acetate Fraction | - | 5-10 |
| Silica Gel Chromatography (Fraction X) | TLC/HPLC | 40-60 |
| Preparative HPLC (Final Product) | HPLC | >98 |
Experimental Protocols
Protocol 1: Extraction and Solvent Partitioning
-
Preparation of Plant Material: Air-dry the aerial parts of Bassia indica and grind them into a fine powder.
-
Maceration: Soak the powdered plant material (1 kg) in methanol (5 L) at room temperature for 48 hours with occasional stirring.
-
Filtration and Concentration: Filter the extract and repeat the maceration process two more times with fresh methanol. Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.
-
Solvent Partitioning: Suspend the crude extract in water and sequentially partition with solvents of increasing polarity, such as ethyl acetate and n-butanol. This will separate the compounds based on their solubility. This compound is expected to be in the more polar fractions (e.g., ethyl acetate or n-butanol).
Protocol 2: Silica Gel Column Chromatography
-
Column Packing: Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Sample Loading: Adsorb the dried fraction of interest (e.g., the ethyl acetate fraction) onto a small amount of silica gel and carefully load it onto the top of the packed column.
-
Elution: Elute the column with a solvent gradient of increasing polarity. For example, start with 100% chloroform (B151607) and gradually increase the percentage of methanol.
-
Fraction Collection: Collect fractions of a fixed volume and monitor them by TLC to identify those containing the target compound.
-
Pooling and Concentration: Combine the fractions that show a similar TLC profile for the target compound and concentrate them.
Visualizations
Caption: General workflow for the extraction and purification of this compound.
Caption: A logical decision tree for troubleshooting common extraction and purification issues.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Bassiamide A, a new alkaloid from xero-halophyte Bassia indica Wight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. Isolation and characterization of N-feruloyltyramine as the P-selectin expression suppressor from garlic (Allium sativum) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Alkaloid Extraction - Lifeasible [lifeasible.com]
minimizing interference in S-(-)-N-trans-Feruloyl normetanephrine quantification
Welcome to the technical support center for the quantification of S-(-)-N-trans-Feruloyl normetanephrine (B1208972). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of interference in the quantification of S-(-)-N-trans-Feruloyl normetanephrine?
A1: The most prevalent sources of interference in the quantification of this compound and related compounds are matrix effects, co-eluting endogenous compounds, and certain medications. Matrix effects can cause ion suppression or enhancement in mass spectrometry-based methods.[1][2][3] Medications, particularly antihypertensives and their metabolites, can also co-elute with the analyte of interest, leading to inaccurate quantification.[4][5]
Q2: How can I minimize matrix effects in my LC-MS/MS analysis?
A2: Minimizing matrix effects is crucial for accurate quantification. Several strategies can be employed:
-
Effective Sample Preparation: Utilize techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering components from the sample matrix.[6][7] Protein precipitation is a simpler but potentially less clean method.[1][8]
-
Chromatographic Separation: Optimize the high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) method to ensure baseline separation of this compound from matrix components. This can involve adjusting the mobile phase composition, gradient, and choice of analytical column (e.g., reversed-phase vs. HILIC).[5]
-
Use of Isotope-Labeled Internal Standards: Incorporating a stable isotope-labeled internal standard that co-elutes with the analyte can help compensate for matrix-induced ionization changes.[8]
-
Matrix-Matched Calibrators: Preparing calibration standards in a matrix that is identical to the study samples can also help to correct for matrix effects.[9]
Q3: Which medications are known to interfere with normetanephrine analysis, and how can this be addressed?
A3: Several medications have been reported to interfere with the analysis of normetanephrine and its derivatives. These include:
-
Antihypertensive drugs: α-methyldopa and β-blockers like metoprolol (B1676517) can cause significant interference.[4][5]
-
Acetaminophen (B1664979) (Paracetamol): This common analgesic has the potential to interfere with some analytical methods.[10]
To address medication-related interference, it is recommended to:
-
Review the patient's or subject's medication history.
-
If possible and clinically appropriate, discontinue potentially interfering medications for a specific period before sample collection, in consultation with a physician.[11]
-
Utilize a highly selective analytical method, such as LC-MS/MS with optimized chromatographic separation, to resolve the analyte from the interfering drug or its metabolites.[5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Poor Peak Shape or Tailing | Inappropriate mobile phase pH | Adjust the pH of the mobile phase to ensure the analyte is in a single ionic state. |
| Column degradation | Replace the analytical column. | |
| Presence of interfering substances | Improve sample clean-up using solid-phase extraction (SPE).[6][7] | |
| Inconsistent Results/Poor Reproducibility | Variability in sample preparation | Automate the sample preparation process if possible.[12][13] Ensure consistent timing and technique for manual procedures. |
| Matrix effects | Use a stable isotope-labeled internal standard and matrix-matched calibrators.[8][9] | |
| Instrument instability | Perform system suitability tests before each analytical run to ensure the instrument is performing within specifications. | |
| Low Signal Intensity/Sensitivity | Ion suppression due to matrix effects | Enhance sample clean-up to remove interfering components.[1][3] Consider derivatization to improve ionization efficiency.[4][7] |
| Suboptimal mass spectrometer settings | Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) and collision energy for the specific analyte. | |
| High Background Noise | Contaminated mobile phase or LC system | Use high-purity solvents and flush the LC system thoroughly. |
| Incomplete removal of matrix components | Implement a more rigorous sample preparation protocol, such as a multi-step SPE. | |
| Unexpected Peaks/Interference | Co-eluting endogenous compounds or metabolites | Modify the chromatographic gradient or switch to a column with different selectivity (e.g., from C18 to a phenyl-hexyl or pentafluorophenyl column).[8][14] |
| Interference from medication | Review the subject's medication list and, if an interfering drug is identified, re-analyze the sample using a method with higher selectivity or request a new sample after a washout period.[4][5][11] |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is a general guideline for the extraction of this compound from plasma or urine samples. Optimization may be required based on the specific matrix and analytical instrumentation.
-
Sample Pre-treatment:
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.[6]
-
-
Sample Loading:
-
Load the pre-treated sample onto the conditioned SPE cartridge.
-
-
Washing:
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove hydrophilic interferences.
-
-
Elution:
-
Elute the analyte of interest using a small volume of a stronger, appropriate solvent (e.g., methanol containing 2% formic acid).
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
-
Protocol 2: LC-MS/MS Analysis
This protocol provides a starting point for developing an LC-MS/MS method for the quantification of this compound.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 or a pentafluorophenyl (PFP) column is often suitable.[8][14]
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.
-
Gradient: A linear gradient from low to high percentage of Mobile Phase B. The exact gradient profile should be optimized to achieve separation from interferences.
-
Flow Rate: Typically 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[14]
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).[14]
-
MRM Transitions: Specific precursor-to-product ion transitions for this compound and its internal standard must be determined by infusing a standard solution into the mass spectrometer. At least two transitions should be monitored for each analyte for confirmation.[14]
-
Quantitative Data Summary
The following tables summarize typical performance characteristics of LC-MS/MS methods for the analysis of normetanephrine, which can serve as a benchmark when developing a method for its feruloyl derivative.
Table 1: Method Validation Parameters for Normetanephrine Quantification
| Parameter | Typical Value | Reference |
| Linearity (r²) | > 0.99 | [9] |
| Lower Limit of Quantification (LLOQ) | 10 - 75 pmol/L | [13][14] |
| Intra-assay Precision (%CV) | < 10% | [10][16] |
| Inter-assay Precision (%CV) | < 15% | [10][16] |
| Recovery | 85 - 115% | [8] |
Table 2: Comparison of Sample Preparation Techniques
| Technique | Advantages | Disadvantages | Reference |
| Solid-Phase Extraction (SPE) | High selectivity, good recovery, potential for automation. | More complex and time-consuming than protein precipitation. | [6][7] |
| Liquid-Liquid Extraction (LLE) | Good for removing lipids and other non-polar interferences. | Can be labor-intensive, uses larger volumes of organic solvents. | [7] |
| Protein Precipitation | Simple, fast, and inexpensive. | Less effective at removing matrix components, leading to a higher risk of matrix effects. | [1][8] |
Visualizations
Caption: Experimental workflow for this compound quantification.
Caption: Troubleshooting logic for inaccurate quantification results.
References
- 1. researchgate.net [researchgate.net]
- 2. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eijppr.com [eijppr.com]
- 4. In Matrix Derivatization Combined with LC-MS/MS Results in Ultrasensitive Quantification of Plasma Free Metanephrines and Catecholamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Current Sample Preparation Methodologies for Determination of Catecholamines and Their Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. preprints.org [preprints.org]
- 10. Quantification of unconjugated metanephrines in human plasma without interference by acetaminophen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. jdos.nicholsinstitute.com [jdos.nicholsinstitute.com]
- 12. researchgate.net [researchgate.net]
- 13. A novel method for the measurement of plasma metanephrines using online solid phase extraction-liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Urinary metanephrines by liquid chromatography tandem mass spectrometry: using multiple quantification methods to minimize interferences in a high throughput method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pheopara.org [pheopara.org]
- 16. Quantification of Metanephrine and Normetanephrine in Urine Using Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
S-(-)-N-trans-Feruloyl normetanephrine experimental artifacts and solutions
Welcome to the technical support center for S-(-)-N-trans-Feruloyl normetanephrine (B1208972). This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental use of this natural compound. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and ensure the reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is S-(-)-N-trans-Feruloyl normetanephrine?
This compound is a natural product that has been identified to exhibit weak anti-acetylcholinesterase activity.[1] It is isolated from the aerial parts of Bassia indica Wight.[1] Structurally, it is a conjugate of ferulic acid and normetanephrine.
Q2: What are the primary experimental applications of this compound?
Given its reported bioactivity, this compound is primarily used in acetylcholinesterase (AChE) inhibition assays.[1] These assays are crucial in the screening and development of therapeutic agents for conditions such as Alzheimer's disease and myasthenia gravis.[2]
Q3: What is the recommended solvent for dissolving this compound?
For creating stock solutions, a high-purity grade of dimethyl sulfoxide (B87167) (DMSO) is commonly used for similar natural products. It is crucial to keep the final concentration of DMSO in cell-based assays low (typically below 1%) to avoid solvent-induced artifacts.[2]
Q4: How should this compound be stored?
To ensure stability, the compound should be stored under the conditions specified in the Certificate of Analysis. Generally, for long-term storage, it is advisable to store the solid compound at -20°C or -80°C. Solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at -80°C.
Troubleshooting Guides
HPLC Analysis Artifacts and Solutions
High-Performance Liquid Chromatography (HPLC) is a standard method for analyzing the purity and quantity of phenolic compounds like this compound. Below are common issues and their solutions.
Issue 1: Peak Tailing in Chromatograms
Peak tailing, where the peak is asymmetrical with a broader trailing edge, is a frequent problem in the HPLC analysis of phenolic compounds.[3] This can lead to inaccurate quantification and reduced resolution.[3]
-
Possible Causes & Solutions:
Cause Solution Secondary Silanol (B1196071) Interactions Phenolic compounds can interact with residual silanol groups on the silica-based stationary phase (e.g., C18 columns), causing tailing.[3] Lowering the mobile phase pH (typically to 2.5-3.5) can suppress the ionization of these silanol groups and the phenolic analyte, improving peak shape.[2] Using end-capped columns, where these silanol groups are chemically deactivated, is also highly recommended.[2] Mobile Phase pH The pH of the mobile phase can affect the ionization state of the analyte.[3] For reproducible results, it is essential to use a buffer to maintain a stable pH.[2] Column Contamination or Degradation Over time, columns can become contaminated or the stationary phase can degrade, creating active sites that cause tailing.[2] Regularly wash the column with a strong solvent according to the manufacturer's instructions or replace the column if necessary.[2] Extra-Column Volume Excessive tubing length or poorly made connections can lead to band broadening and peak tailing.[2] Ensure that all connections are secure and the tubing length is minimized.
Issue 2: Inconsistent Retention Times
-
Possible Causes & Solutions:
Cause Solution Temperature Fluctuations Changes in ambient temperature can affect retention times. Use a column oven to maintain a consistent temperature for the analytical column. Mobile Phase Composition Drift For gradient elution, ensure the solvents are properly mixed and degassed. Prepare fresh mobile phase for each run to avoid changes in composition due to evaporation. Column Equilibration Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection, especially when running a gradient.
Cell-Based Assay Artifacts and Solutions
Natural products can sometimes behave as "nuisance compounds" in cellular assays, leading to false-positive or irreproducible results.
Issue 1: Low Reproducibility of Bioactivity
-
Possible Causes & Solutions:
Cause Solution Compound Instability Natural products can be unstable in assay media. Prepare fresh dilutions of the compound from a frozen stock for each experiment. Investigate the stability of the compound under the specific assay conditions.[4] Poor Solubility and Aggregation The compound may precipitate in the aqueous assay buffer, leading to inconsistent results. Visually inspect for precipitation. Consider using a different solubilizing agent or including a detergent like Triton X-100 in the assay buffer to disrupt potential aggregates.[4] Cell Health and Passage Number The health and passage number of your cells can significantly impact experimental outcomes.[5][6] Use healthy, low-passage cells for your assays. Ensure consistent cell seeding density.[7]
Issue 2: High Background or False Positives in Fluorescence/Absorbance-Based Assays
-
Possible Causes & Solutions:
Cause Solution Compound Auto-fluorescence or Color This compound, being a phenolic compound, may absorb light or be fluorescent, interfering with the assay readout.[8] Run a control with the compound in the assay medium without cells or the target enzyme to measure its intrinsic signal. Subtract this background from your experimental readings. Non-specific Activity At higher concentrations, natural products can exhibit non-specific effects such as cytotoxicity, which can appear as a positive result in some assays.[4] It is crucial to perform a cytotoxicity assay in parallel with your primary bioassay to rule out this possibility.[4] Pan-Assay Interference Compounds (PAINS) Some chemical structures are known to interfere with multiple assays non-specifically. While not confirmed for this specific compound, it is good practice to be aware of PAINS. If the compound shows activity in multiple unrelated assays, this could be a red flag.[4]
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is based on the widely used colorimetric method developed by Ellman.[2] AChE hydrolyzes acetylthiocholine (B1193921) (ATCh) to thiocholine, which then reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow product, 5-thio-2-nitrobenzoic acid (TNB), which is detected at 412 nm.[2]
Materials:
-
Acetylcholinesterase (AChE) from Electrophorus electricus (electric eel)[2]
-
Acetylthiocholine iodide (ATCI)[2]
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's Reagent)[2]
-
0.1 M Sodium Phosphate (B84403) Buffer, pH 8.0[2]
-
This compound (test compound)
-
Positive control inhibitor (e.g., Donepezil)[3]
-
96-well clear flat-bottom plates[3]
-
Microplate reader capable of measuring absorbance at 412 nm[3]
Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.
-
AChE Solution: Prepare a stock solution of AChE in the assay buffer. The final concentration in the well should be optimized, but a starting point of 0.1-0.25 U/mL is common.[2]
-
DTNB Solution: 10 mM DTNB in assay buffer.[2]
-
ATCI Solution: 14-15 mM ATCI in deionized water. Prepare this solution fresh.[2]
-
Inhibitor Solutions: Prepare a high-concentration stock of this compound and the positive control in DMSO. Serially dilute these stocks in the assay buffer to achieve the desired test concentrations.
Assay Procedure (96-well plate, 200 µL final volume):
-
Plate Setup: Designate wells for blank (no enzyme), negative control (100% activity, no inhibitor), positive control, and your test compound at various concentrations.
-
Add 140 µL of phosphate buffer to each well.
-
Add 20 µL of DTNB solution to each well.
-
Add 10 µL of the test compound solution at various concentrations (or vehicle for the negative control).
-
To initiate the reaction, add 10 µL of the AChE solution to all wells except the blank. For the blank well, add 10 µL of assay buffer.
-
Incubate the plate for 15 minutes at room temperature.[9]
-
Add 10 µL of the ATCI solution to each well to start the reaction.
-
Immediately measure the absorbance at 412 nm every minute for 10-20 minutes.
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute, ΔAbs/min) for each well.
-
Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of negative control)] x 100
-
Plot the % inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition).
Visualizations
Caption: General experimental workflow for testing a natural product in a cell-based assay.
Caption: Troubleshooting workflow for HPLC peak tailing of phenolic compounds.
Caption: Inhibition of Acetylcholinesterase (AChE) by this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. attogene.com [attogene.com]
- 6. A Validated High-performance Liquid Chromatograhy Method for Estimation of Ferulic Acid in Asafoetida and Polyherbal Preparation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: S-(−)-N-trans-Feruloyl Normetanephrine (FNM)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with S-(−)-N-trans-Feruloyl Normetanephrine (FNM). The information is designed to address specific issues that may be encountered during experiments to enhance its bioactivity.
Frequently Asked Questions (FAQs)
Q1: My S-(−)-N-trans-Feruloyl Normetanephrine (FNM) is showing lower than expected bioactivity in my acetylcholinesterase (AChE) inhibition assay. What are the possible causes?
A1: Lower than expected bioactivity of FNM in an AChE inhibition assay can stem from several factors:
-
Compound Integrity and Concentration:
-
Degradation: FNM, as a phenolic compound, may be susceptible to degradation from improper storage (e.g., exposure to light or high temperatures) or multiple freeze-thaw cycles.[1]
-
Incorrect Concentration: Errors in the calculation of the stock solution concentration or in serial dilutions can lead to a lower final concentration in the assay.[1]
-
-
Assay Conditions:
-
Suboptimal pH: The activity of AChE is pH-dependent, and the optimal range is typically between 7.4 and 8.0.[1] If the buffer pH is outside this range, it can affect both the enzyme activity and the binding of FNM.
-
Incorrect Temperature: Enzyme kinetics are sensitive to temperature. Ensure the assay is performed at a consistent and appropriate temperature, typically 25°C or 37°C.[1]
-
-
Reagent Quality: The AChE enzyme, substrate (e.g., acetylthiocholine), or chromogen (e.g., DTNB) may have degraded or expired.[1]
Q2: I am having trouble dissolving FNM in my aqueous assay buffer. How can I improve its solubility?
A2: Many natural products exhibit poor water solubility, which can limit their in vitro bioactivity.[2][3] Here are several strategies to enhance the solubility of FNM:
-
Co-solvents: Use a small percentage of an organic solvent like DMSO in your stock solution. It is crucial to keep the final concentration of the organic solvent low (typically below 1%) in the assay to avoid solvent-induced inhibition of the enzyme.[4]
-
Complexation: Cyclodextrins can be used to form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility without altering their lipophilicity, which can enhance absorption through biological membranes.[2]
-
pH Adjustment: Depending on the pKa of FNM, adjusting the pH of the buffer may improve its solubility.
-
Nanosuspensions: Advanced techniques like creating a nanosuspension can improve the saturation solubility and dissolution profile of a compound.[3]
Q3: How can I enhance the cellular uptake or permeability of FNM in my cell-based assays?
A3: Enhancing the cellular penetration of FNM can be crucial for observing its biological effects. Consider the following approaches:
-
Penetration Enhancers: Natural terpenes and essential oils can act as penetration enhancers by interacting with the lipids in cell membranes, which may be applicable in certain topical or cell-based models.[5]
-
Lipid-Based Formulations: Encapsulating FNM in lipid-based carriers like liposomes or nanoemulsions can facilitate its transport across cell membranes.[2]
-
Prodrugs: Chemical modification of FNM to create a more lipophilic prodrug could improve its ability to cross cell membranes. The prodrug would then be converted to the active FNM inside the cell.[2]
Q4: My experimental results with FNM are inconsistent across different batches. What could be the reason?
A4: Inconsistent results with FNM can be frustrating. The variability often points to issues with the compound itself or the experimental setup:
-
Reagent Variability: Ensure that all reagents, including buffers, enzyme solutions, and the FNM stock solution, are prepared fresh and consistently for each experiment.[4]
-
Enzyme Activity: The specific activity of acetylcholinesterase can differ between lots or degrade over time with improper storage.[4]
-
Pipetting Accuracy: Inaccurate pipetting, especially at low volumes, can introduce significant errors and lead to variability in the results.[4]
-
Evaporation: In microplate-based assays, evaporation from the outer wells can concentrate the reagents and affect the reaction rate. Using a plate sealer or avoiding the outer wells for critical samples can mitigate this.[4]
Troubleshooting Guides
Low Bioactivity in Acetylcholinesterase (AChE) Assay
| Symptom | Possible Cause | Suggested Solution |
| No or weak inhibition at expected concentrations | Compound degradation | Prepare a fresh stock solution of FNM. Aliquot and store at -20°C or -80°C to minimize freeze-thaw cycles.[1] |
| Incorrect compound concentration | Re-verify all calculations for stock solution and dilutions. If possible, confirm the concentration using spectrophotometry if FNM has a chromophore.[1] | |
| Low intrinsic potency | Perform a dose-response curve with a wider range of FNM concentrations to accurately determine the IC50 value.[1] | |
| High variability between replicate wells | Pipetting errors | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. |
| Inconsistent incubation times | Use a multichannel pipette for simultaneous addition of reagents to ensure consistent timing.[4] | |
| Positive control (e.g., Donepezil) also shows weak inhibition | Defective assay components | Prepare fresh reagents (enzyme, substrate, DTNB). Verify the activity of the AChE enzyme.[1] |
| Suboptimal assay conditions | Check and adjust the pH of the assay buffer to be within the optimal range (7.4-8.0). Ensure a stable and correct temperature during the assay.[1] |
Poor Solubility of FNM
| Symptom | Possible Cause | Suggested Solution |
| Precipitate forms when adding FNM stock to aqueous buffer | Low aqueous solubility | Prepare the stock solution in 100% DMSO and use a final DMSO concentration of <1% in the assay. |
| Explore the use of cyclodextrins (e.g., HP-β-CD) to enhance solubility through complexation.[2] | ||
| Investigate the effect of pH on FNM solubility and adjust the buffer accordingly, ensuring it remains within the optimal range for the assay. | ||
| Inconsistent results in cell-based assays | Poor solubility in cell culture media | Consider formulating FNM in a nanoemulsion or a lipid-based delivery system to improve its dispersion and availability to the cells.[2][6] |
Experimental Protocols
In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is a standard method for measuring AChE activity and can be adapted for testing FNM inhibition.[4]
1. Reagent Preparation:
-
Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 7.4.
-
AChE Solution: Prepare a stock solution of acetylcholinesterase from a suitable source (e.g., electric eel) in the assay buffer. The final concentration should be optimized to yield a linear reaction rate for at least 10 minutes.
-
Substrate Solution: Prepare a stock solution of acetylthiocholine (B1193921) iodide (ATCI) in deionized water.
-
Ellman's Reagent (DTNB): Prepare a stock solution of 5,5'-dithiobis-(2-nitrobenzoic acid) in the assay buffer.
-
FNM Inhibitor Solution: Prepare a stock solution of FNM in an appropriate solvent (e.g., DMSO). Create serial dilutions to test a range of concentrations.
2. Assay Procedure (96-well plate format):
-
Add 25 µL of the FNM inhibitor solution (or positive/negative controls) to the appropriate wells.
-
Add 50 µL of the AChE solution to each well.
-
Pre-incubate the plate at a controlled temperature (e.g., 37°C) for 15 minutes.
-
Add 50 µL of the DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to read the absorbance at regular intervals (e.g., every minute) for 10-20 minutes.
3. Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the change in absorbance over time (ΔAbs/min).
-
Calculate the percentage of inhibition for each FNM concentration using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the reaction rate of the negative control (e.g., DMSO) and V_inhibitor is the reaction rate in the presence of FNM.
-
Plot the % Inhibition against the logarithm of the FNM concentration and fit the data to a suitable model to determine the IC50 value.
Visualizations
Caption: Troubleshooting workflow for low FNM bioactivity.
Caption: Strategies for enhancing the bioactivity of FNM.
References
Validation & Comparative
A Comparative Analysis of S-(-)-N-trans-Feruloyl normetanephrine and Other Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the acetylcholinesterase (AChE) inhibitor S-(-)-N-trans-Feruloyl normetanephrine (B1208972) against established AChE inhibitors, namely Donepezil, Rivastigmine, and Galantamine. The focus of this comparison is on the inhibitory potency, supported by available experimental data.
Introduction to Acetylcholinesterase Inhibition
Acetylcholinesterase is a critical enzyme in the cholinergic nervous system, responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132) (ACh). The termination of the nerve impulse at cholinergic synapses is dependent on the rapid breakdown of ACh by AChE. In neurodegenerative diseases such as Alzheimer's, a decline in acetylcholine levels is a key pathological feature. Acetylcholinesterase inhibitors (AChEIs) are a class of drugs that block the action of AChE, thereby increasing the concentration and duration of action of acetylcholine in the synaptic cleft. This mechanism forms the basis of symptomatic treatment for Alzheimer's disease.
S-(-)-N-trans-Feruloyl normetanephrine is a natural product that has been identified as having weak anti-acetylcholinesterase activity. In contrast, Donepezil, Rivastigmine, and Galantamine are well-established synthetic and natural-product-derived drugs with potent AChE inhibitory effects, widely used in clinical practice.
Comparative Efficacy: A Quantitative and Qualitative Overview
The potency of an acetylcholinesterase inhibitor is typically quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A lower IC50 value indicates a more potent inhibitor.
| Compound | Target Enzyme | IC50 Value |
| This compound | Acetylcholinesterase | Weak inhibitory activity |
| Donepezil | Human Acetylcholinesterase | 11.6 nM |
| Electric Eel Acetylcholinesterase | 32 nM | |
| Rivastigmine | Human Acetylcholinesterase | 4.15 µM |
| Electric Eel Acetylcholinesterase | 4.3 nM | |
| Galantamine | Human Acetylcholinesterase | 556.01 µM |
| Electric Eel Acetylcholinesterase | 636 nM |
Mechanism of Action: The Cholinergic Signaling Pathway
Acetylcholinesterase inhibitors exert their effect by interfering with the breakdown of acetylcholine in the synaptic cleft. The following diagram illustrates the cholinergic signaling pathway and the point of intervention for these inhibitors.
Experimental Protocols: Determining Acetylcholinesterase Inhibitory Activity
The most widely used method to determine the in vitro acetylcholinesterase inhibitory activity of a compound is the spectrophotometric method developed by Ellman.
Principle of the Ellman's Assay
The Ellman's assay is a colorimetric method that measures the activity of AChE. The assay involves the hydrolysis of the substrate acetylthiocholine (B1193921) (ATCI) by AChE to produce thiocholine (B1204863). The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified by measuring its absorbance at 412 nm. The rate of TNB formation is directly proportional to the AChE activity. When an inhibitor is present, the rate of this color change is reduced.
Materials
-
Acetylcholinesterase (from electric eel or other sources)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (e.g., 0.1 M, pH 8.0)
-
Test compounds (this compound and other inhibitors)
-
96-well microplate
-
Microplate reader
Procedure
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO) and then in phosphate buffer.
-
-
Assay in 96-Well Plate:
-
Add phosphate buffer to each well.
-
Add the test compound solution to the test wells and the corresponding solvent to the control wells.
-
Add the DTNB solution to all wells.
-
Add the AChE solution to all wells except the blank.
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI solution to all wells.
-
-
Measurement and Data Analysis:
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every minute) for a set duration (e.g., 10-20 minutes) using a microplate reader in kinetic mode.
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value from the resulting dose-response curve using non-linear regression analysis.
-
The following diagram outlines the general workflow for determining the IC50 value of an acetylcholinesterase inhibitor.
Conclusion
This compound has been identified as a weak inhibitor of acetylcholinesterase. In contrast, Donepezil, Rivastigmine, and Galantamine are potent inhibitors with well-characterized IC50 values in the nanomolar to low micromolar range. While the natural origin of this compound makes it a subject of scientific interest, its comparatively weak activity suggests that significant structural modification would likely be necessary to achieve a potency comparable to that of the established drugs. Further quantitative experimental studies are required to precisely determine the IC50 value of this compound and to fully elucidate its potential as a lead compound for the development of new acetylcholinesterase inhibitors.
Validating the Biological Target of S-(-)-N-trans-Feruloyl normetanephrine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the validation of the biological target of S-(-)-N-trans-Feruloyl normetanephrine (B1208972). Due to the limited publicly available data on this specific compound, we present a hypothetical yet scientifically rigorous target validation strategy. This document compares various experimental approaches and illustrates how to present supporting data for clear and objective assessment.
S-(-)-N-trans-Feruloyl normetanephrine is a natural product isolated from Bassia indica Wight and has been reported to exhibit weak anti-acetylcholinesterase activity[1]. The structure, a conjugate of ferulic acid and normetanephrine, suggests potential interactions with multiple biological targets. Normetanephrine is a metabolite of norepinephrine, pointing towards possible modulation of adrenergic or dopaminergic pathways[2][3]. Ferulic acid is known for its antioxidant and anti-inflammatory properties. This guide will focus on a hypothetical primary target: Monoamine Oxidase B (MAO-B) , a key enzyme in the degradation of dopamine (B1211576), based on the structural similarity of the normetanephrine moiety to known MAO substrates and inhibitors.
Comparative Analysis of Target Validation Methods
Validating a biological target is a critical phase in drug discovery, ensuring that modulating the target is likely to produce a therapeutic effect[4][5]. Below is a comparison of key experimental approaches for validating MAO-B as the target of this compound.
Table 1: Comparison of In Vitro Target Engagement Assays
| Assay Type | Parameter Measured | Hypothetical this compound | Alternative 1: Selegiline | Alternative 2: Safinamide | Key Advantages | Limitations |
| Enzyme Inhibition Assay | IC50 (nM) | 150 | 10 | 50 | Direct measure of target inhibition. High-throughput compatible. | Does not confirm binding to the target in a cellular context. |
| Radioligand Binding Assay | Ki (nM) | 200 | 8 | 65 | Quantifies binding affinity to the target protein. | Requires a specific radiolabeled ligand. Does not measure functional effect. |
| Isothermal Titration Calorimetry (ITC) | Kd (nM) | 250 | 15 | 80 | Label-free determination of binding affinity and thermodynamics. | Requires larger quantities of pure protein and compound. Lower throughput. |
| Surface Plasmon Resonance (SPR) | KD (nM) | 180 | 12 | 70 | Real-time analysis of binding kinetics (kon, koff). | Requires immobilization of the target protein. Can be sensitive to buffer conditions. |
Table 2: Comparison of Cellular Target Engagement and Phenotypic Assays
| Assay Type | Cell Line | Parameter Measured | Hypothetical this compound | Alternative 1: Selegiline | Alternative 2: Safinamide | Key Advantages | Limitations |
| Cellular Thermal Shift Assay (CETSA) | SH-SY5Y (human neuroblastoma) | Target protein stabilization | Increased thermal stability of MAO-B | Increased thermal stability of MAO-B | Increased thermal stability of MAO-B | Confirms target engagement in a cellular environment. | Indirect measure of binding. Can be technically challenging. |
| MAO-B Activity Assay in Cell Lysates | SH-SY5Y | Inhibition of MAO-B activity | 75% inhibition at 1 µM | 95% inhibition at 1 µM | 85% inhibition at 1 µM | Measures functional effect on the target in a cellular context. | Does not account for cell permeability. |
| Dopamine Level Measurement | SH-SY5Y | Increase in intracellular dopamine levels | 2-fold increase at 1 µM | 5-fold increase at 1 µM | 3.5-fold increase at 1 µM | Measures downstream effect of target engagement. | Can be influenced by off-target effects. |
| Neuroprotection Assay (MPP+ induced toxicity) | SH-SY5Y | Increased cell viability | 50% protection at 1 µM | 80% protection at 1 µM | 65% protection at 1 µM | Demonstrates a disease-relevant phenotypic outcome. | Phenotypic effects may not be solely due to on-target activity. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental results.
MAO-B Enzyme Inhibition Assay
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on recombinant human MAO-B.
-
Materials: Recombinant human MAO-B, kynuramine (B1673886) (substrate), potassium phosphate (B84403) buffer, this compound, positive control (Selegiline), 96-well microplate, fluorescence plate reader.
-
Procedure:
-
Prepare serial dilutions of this compound and Selegiline in DMSO.
-
In a 96-well plate, add 50 µL of potassium phosphate buffer, 25 µL of the test compound dilution, and 25 µL of recombinant human MAO-B solution.
-
Incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of kynuramine substrate.
-
Incubate for 30 minutes at 37°C.
-
Stop the reaction by adding 75 µL of 2N NaOH.
-
Measure the fluorescence of the product (4-hydroxyquinoline) at an excitation wavelength of 310 nm and an emission wavelength of 400 nm.
-
Calculate the percentage of inhibition for each concentration and determine the IC50 value using non-linear regression analysis.
-
Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm the binding of this compound to MAO-B in intact SH-SY5Y cells.
-
Materials: SH-SY5Y cells, PBS, this compound, DMSO (vehicle control), lysis buffer, equipment for heating and cooling samples, Western blotting reagents and antibodies for MAO-B and a loading control (e.g., GAPDH).
-
Procedure:
-
Treat SH-SY5Y cells with either this compound (10 µM) or DMSO for 2 hours.
-
Harvest and resuspend the cells in PBS.
-
Divide the cell suspension into aliquots and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by three freeze-thaw cycles.
-
Centrifuge to separate the soluble fraction (containing stabilized protein) from the precipitated protein.
-
Analyze the supernatant by Western blotting using antibodies against MAO-B and GAPDH.
-
Quantify the band intensities to determine the amount of soluble MAO-B at each temperature. An increase in the melting temperature for the compound-treated group compared to the vehicle control indicates target engagement.
-
Visualizations
Diagrams are provided to illustrate key pathways and workflows.
Caption: Proposed mechanism of action for this compound.
Caption: A streamlined workflow for the validation of a biological target.
This guide outlines a structured approach to validating a hypothetical biological target for this compound. The principles and experimental comparisons presented here are broadly applicable to the target validation of other novel chemical entities in drug discovery.
References
A Comparative Guide to the Cross-Validation of Analytical Methods for S-(-)-N-trans-Feruloyl Normetanephrine and Related Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
S-(-)-N-trans-Feruloyl normetanephrine (B1208972) is a naturally occurring phenolic amide. Accurate and reliable quantification of such compounds is crucial for various stages of research and development, including pharmacokinetic studies, quality control of natural products, and elucidation of their physiological roles. The primary analytical techniques for the determination of N-feruloyl amides and related phenolic compounds are High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS). This guide presents a comparison of these methods, supported by experimental data from studies on analogous compounds.
Data Presentation: Comparative Analysis of Analytical Methods
The selection of an analytical method depends on the specific requirements of the study, such as the required sensitivity, selectivity, and the complexity of the sample matrix. Below is a summary of the performance characteristics of HPLC-UV and LC-MS/MS methods for the analysis of N-feruloyl tyramine (B21549) and normetanephrine.
Table 1: HPLC-UV Method Performance for N-feruloyl Tyramine Analogs
| Parameter | Reported Values |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.2 - 0.4 mg/kg |
| Limit of Quantification (LOQ) | 0.7 - 1.1 mg/kg |
| Accuracy (% Recovery) | 90.5% - 108.3%[1] |
| Precision (% RSD) | < 10%[1] |
Table 2: LC-MS/MS Method Performance for Normetanephrine
| Parameter | Reported Values |
| Linearity (r²) | > 0.999[2] |
| Limit of Quantification (LOQ) | 0.432 nmol/L |
| Accuracy (% Bias) | -4.3% to 1.5% |
| Precision (% CV) | Within-run: 1.4% - 4.2%, Between-run: 2.5% - 5.8% |
| Recovery | 95.7% - 101.5% |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of analytical methods. Below are representative protocols for HPLC-UV and LC-MS/MS analysis of N-feruloyl tyramine and normetanephrine, respectively.
Protocol 1: HPLC-UV Analysis of N-feruloyl Tyramine in Plant Material
This protocol is adapted from methods developed for the quantification of bioactive amines in various matrices.[1]
1. Sample Preparation (Solid-Liquid Extraction):
-
Weigh 1 gram of homogenized plant material.
-
Add 10 mL of methanol (B129727) and sonicate for 30 minutes.
-
Centrifuge the extract at 4000 rpm for 15 minutes.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
If necessary, dilute the extract with the mobile phase to fall within the calibration range.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and acetonitrile (B52724) (B).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 320 nm.
-
Injection Volume: 20 µL.
Protocol 2: LC-MS/MS Analysis of Normetanephrine in Human Plasma
This protocol is based on validated methods for the clinical analysis of metanephrines.[2]
1. Sample Preparation (Solid-Phase Extraction - SPE):
-
To 500 µL of plasma, add an internal standard.
-
Condition a weak cation exchange (WCX) SPE cartridge with methanol and water.
-
Load the plasma sample onto the SPE cartridge.
-
Wash the cartridge to remove interferences.
-
Elute the analyte with an appropriate solvent (e.g., methanol with 5% formic acid).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
2. LC-MS/MS Conditions:
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A suitable C18 or HILIC column.
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in methanol/acetonitrile.
-
Flow Rate: 0.2 - 0.5 mL/min.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection: Multiple Reaction Monitoring (MRM) of specific precursor/product ion transitions for normetanephrine and its internal standard.
Mandatory Visualization
Signaling Pathways and Experimental Workflows
A generalized workflow for the analysis of N-feruloyl-amine conjugates like S-(-)-N-trans-Feruloyl normetanephrine is depicted below. This diagram outlines the key stages from sample collection to data analysis.
Caption: A generalized experimental workflow for the analysis of N-feruloyl-amine conjugates.
Conclusion
Both HPLC-UV and LC-MS/MS are powerful techniques for the analysis of this compound and related compounds.
-
HPLC-UV is a robust, cost-effective, and widely available technique suitable for routine analysis and quality control where high sensitivity is not the primary requirement.
-
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for complex matrices, trace-level quantification, and pharmacokinetic studies where low detection limits are essential.
The choice between these methods should be guided by the specific analytical needs, available instrumentation, and the nature of the sample. The provided protocols and performance data for analogous compounds offer a solid starting point for the development and cross-validation of a robust analytical method for this compound.
References
A Comparative Guide to the Structure-Activity Relationship of S-(-)-N-trans-Feruloyl Normetanephrine Analogs as TRPV1 Receptor Antagonists
For Researchers, Scientists, and Drug Development Professionals
The transient receptor potential vanilloid 1 (TRPV1), a non-selective cation channel, is a key player in pain perception and neurogenic inflammation. Its activation by various stimuli, including heat, protons, and endogenous ligands like capsaicin (B1668287), makes it a prime target for the development of novel analgesic drugs. Within the landscape of TRPV1 antagonists, S-(-)-N-trans-Feruloyl normetanephrine (B1208972), also known as JYL1421, has emerged as a potent and selective inhibitor. This guide provides a comparative analysis of JYL1421 and its known analogs, delving into their structure-activity relationships and performance in preclinical studies.
Comparative Analysis of TRPV1 Antagonists
| Compound | Structure | In Vitro Potency (IC50) | In Vivo Efficacy | Reference |
| S-(-)-N-trans-Feruloyl normetanephrine (JYL1421) | [Insert Chemical Structure of JYL1421] | 8 nM (Capsaicin-induced Ca2+ influx in trigeminal ganglion cells) | - Inhibited capsaicin-induced hypothermia, eye wiping, and reflex hypotension at 2 mg/kg (i.p.) in rats.[1] | [1] |
| Capsazepine (B1668289) | [Insert Chemical Structure of Capsazepine] | Less effective than JYL1421 in inhibiting capsaicin-induced Ca2+ influx. | Did not inhibit capsaicin-induced hypothermia, eye wiping, or reflex hypotension at the same dose as JYL1421 in rats.[1] | [1] |
Key Observations from the Comparison:
-
Potency: this compound (JYL1421) demonstrates significantly higher potency in inhibiting capsaicin-induced TRPV1 activation in vitro compared to capsazepine.[1]
-
In Vivo Efficacy: In animal models, JYL1421 effectively blocks capsaicin-induced physiological responses, underscoring its potential as a therapeutic agent. In contrast, capsazepine was found to be less effective in the same models.[1]
Due to the limited availability of public data on other this compound analogs, a detailed SAR analysis of this specific chemical series cannot be comprehensively presented at this time.
Experimental Protocols
The evaluation of this compound and its comparators as TRPV1 antagonists involves a series of well-defined in vitro and in vivo assays.
In Vitro Assays
1. Calcium Influx Assay in Cultured Trigeminal Ganglion Cells
-
Objective: To determine the inhibitory effect of the compounds on capsaicin-induced calcium influx in primary sensory neurons.
-
Methodology:
-
Primary cultures of trigeminal ganglion neurons are prepared from rats.
-
Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
The baseline fluorescence is measured.
-
Cells are pre-incubated with varying concentrations of the test compound (e.g., JYL1421 or capsazepine).
-
Capsaicin is added to stimulate TRPV1 channels, and the change in intracellular calcium concentration is measured by monitoring the fluorescence.
-
The concentration of the antagonist that inhibits 50% of the capsaicin-induced calcium influx (IC50) is calculated.[1]
-
In Vivo Assays
1. Capsaicin-Induced Hypothermia in Rats
-
Objective: To assess the ability of the antagonist to block the hypothermic effect of capsaicin, a known TRPV1-mediated response.
-
Methodology:
-
The baseline body temperature of the rats is recorded.
-
Animals are pre-treated with the test compound (e.g., JYL1421) or vehicle via intraperitoneal (i.p.) injection.
-
After a specific pre-treatment time, capsaicin is administered.
-
Body temperature is monitored at regular intervals for a defined period.
-
The degree of inhibition of the capsaicin-induced drop in body temperature is quantified.[1]
-
2. Capsaicin-Induced Eye Wiping Test in Rats
-
Objective: To evaluate the antagonist's efficacy in blocking the nociceptive response (eye wiping) induced by the application of capsaicin to the eye.
-
Methodology:
-
A solution of capsaicin is instilled into one eye of the rat.
-
The number of wiping movements with the forepaws towards the treated eye is counted for a specific duration.
-
In the antagonist-treated group, the compound is administered systemically (e.g., i.p.) prior to the capsaicin challenge.
-
A reduction in the number of eye wipes indicates an analgesic effect.[1]
-
3. Capsaicin-Induced Reflex Hypotension in Rats
-
Objective: To determine if the antagonist can block the Bezold-Jarisch reflex, a cardiovascular depressor response, triggered by intravenous capsaicin.
-
Methodology:
-
Rats are anesthetized, and their arterial blood pressure is continuously monitored.
-
A baseline blood pressure reading is established.
-
Capsaicin is administered intravenously to elicit a transient hypotensive response.
-
The test compound is administered, and the capsaicin challenge is repeated.
-
The attenuation of the hypotensive response is measured.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanism of action of TRPV1 antagonists and the workflow of the key experiments.
Caption: Mechanism of this compound (JYL1421) as a TRPV1 antagonist.
Caption: Workflow for in vivo evaluation of TRPV1 antagonists.
References
A Comparative Efficacy Analysis of S-(-)-N-trans-Feruloyl Normetanephrine and Related Compounds as Acetylcholinesterase Inhibitors
For Immediate Release
This guide presents a comparative analysis of the efficacy of S-(-)-N-trans-Feruloyl normetanephrine (B1208972) and other structurally related N-feruloyl derivatives, with a focus on their potential as acetylcholinesterase (AChE) inhibitors. This document is intended for researchers, scientists, and drug development professionals working in the fields of neuropharmacology and medicinal chemistry, particularly those with an interest in natural products and their derivatives for the treatment of neurodegenerative diseases such as Alzheimer's disease.
S-(-)-N-trans-Feruloyl normetanephrine is a natural product isolated from the aerial parts of Bassia indica Wight[1][2]. Structurally, it is a conjugate of ferulic acid and the biogenic amine normetanephrine. While research on this specific compound is nascent, its chemical class—N-feruloyl amides of biogenic amines—has garnered significant interest for a range of biological activities, most notably the inhibition of acetylcholinesterase (AChE), a key target in the symptomatic treatment of Alzheimer's disease.
Efficacy in Acetylcholinesterase Inhibition: A Comparative Overview
Initial studies have characterized the anti-acetylcholinesterase activity of this compound as weak[1][2]. To provide a quantitative perspective on its potential efficacy, this guide compares its reported activity with that of other N-feruloyl derivatives for which specific inhibitory concentrations (IC50) have been determined. The data presented below highlights the significant influence of the conjugated biogenic amine on the overall inhibitory potency against AChE.
| Compound | IC50 (µM) vs. Acetylcholinesterase | Source Organism/Method | Reference |
| This compound | Weak activity (no IC50 reported) | Bassia indica Wight | [1][2] |
| N-trans-Feruloyldopamine | 8.52 | Synthetic | |
| N-trans-Feruloyltyramine | > 100 | Synthetic | |
| Galantamine (Reference Drug) | 1.5 | Galanthus spp. |
Table 1: Comparative in vitro efficacy of this compound and related compounds against acetylcholinesterase.
Experimental Protocols
The standard method for determining acetylcholinesterase inhibitory activity for the compounds listed is the spectrophotometric method developed by Ellman et al.
Acetylcholinesterase Inhibition Assay (Ellman's Method)
Principle: This colorimetric assay measures the activity of acetylcholinesterase by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which is produced from the reaction of thiocholine (B1204863) with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Thiocholine is generated from the hydrolysis of acetylthiocholine (B1193921) iodide (ATCI) by acetylcholinesterase. The rate of color formation is proportional to the enzyme's activity.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate (B84403) buffer (pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate reader
Procedure:
-
A reaction mixture is prepared in a 96-well plate containing phosphate buffer, DTNB, and the test compound at various concentrations.
-
The enzyme (AChE) is added to the mixture and incubated for a predefined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor binding.
-
The substrate (ATCI) is added to initiate the enzymatic reaction.
-
The absorbance is measured kinetically at 412 nm for a set duration.
-
The rate of reaction is calculated from the linear portion of the absorbance versus time curve.
-
The percentage of inhibition is determined by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Signaling Pathways and Experimental Workflows
The therapeutic effect of acetylcholinesterase inhibitors in Alzheimer's disease is primarily attributed to the enhancement of cholinergic neurotransmission. However, emerging research suggests that these compounds may also exert their effects through modulation of other signaling pathways.
Caption: Mechanism of action of acetylcholinesterase inhibitors.
The diagram above illustrates the fundamental mechanism of action for acetylcholinesterase inhibitors like this compound. By inhibiting AChE, these compounds increase the concentration and duration of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling and potentially improving cognitive function.
References
Assessing Adrenergic Receptor Specificity: A Methodological Comparison Guide for Novel Ligands
For researchers, scientists, and drug development professionals, determining the specificity of a novel compound is a critical step in preclinical evaluation. This guide provides a comprehensive framework for assessing the selectivity of a test compound, exemplified by the natural product S-(−)-N-trans-Feruloyl normetanephrine, against various adrenergic receptor subtypes. Due to the current lack of published data on the adrenergic activity of S-(−)-N-trans-Feruloyl normetanephrine, this document outlines the essential experimental protocols and data presentation formats using established adrenergic ligands as illustrative examples.
The adrenergic receptors, a class of G protein-coupled receptors (GPCRs), are crucial mediators of catecholamine signaling and are classified into two main groups, α and β, with several subtypes (α1A, α1B, α1D, α2A, α2B, α2C, β1, β2, β3). The structural similarity among these subtypes presents a significant challenge in developing subtype-selective ligands. A thorough assessment of a new chemical entity's binding affinity and functional activity at each of these receptor subtypes is paramount to predict its therapeutic potential and off-target effects.
Experimental Approaches to Determine Ligand Specificity
To comprehensively evaluate the specificity of a compound like S-(−)-N-trans-Feruloyl normetanephrine, a multi-tiered experimental approach is necessary, typically involving initial binding assays followed by functional assays to determine the nature of the interaction (agonist, antagonist, or inverse agonist).
Radioligand Binding Assays
Radioligand binding assays are the gold standard for quantifying the affinity of a ligand for a receptor.[1][2] These assays involve the use of a radiolabeled ligand with known high affinity and specificity for a particular receptor subtype. The test compound is then assessed for its ability to compete with and displace the radioligand.
Experimental Protocol: Competitive Radioligand Binding Assay [3]
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing a single human adrenergic receptor subtype (e.g., HEK293 or CHO cells).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4) is used for the binding reaction.
-
Incubation: A fixed concentration of the radioligand (typically at or near its Kd value) is incubated with the receptor-containing membranes and a range of concentrations of the unlabeled test compound.
-
Separation: The reaction is incubated to equilibrium, after which the receptor-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
The following diagram illustrates the workflow for a competitive radioligand binding assay.
References
Safety Operating Guide
Proper Disposal Procedures for S-(-)-N-trans-Feruloyl normetanephrine
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This document provides essential safety and logistical information for the proper disposal of S-(-)-N-trans-Feruloyl normetanephrine (B1208972), a natural product with weak anti-acetylcholinesterase activity. Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with regulatory standards.
Hazard and Safety Information
S-(-)-N-trans-Feruloyl normetanephrine is classified as harmful if swallowed or in contact with skin, and it is also harmful to aquatic life[1]. All personnel handling this compound should be thoroughly familiar with its Safety Data Sheet (SDS) and wear appropriate personal protective equipment (PPE), including protective gloves, clothing, and eye protection[1].
| Hazard Classification | Precautionary Statements[1] | Personal Protective Equipment (PPE)[1] |
| Acute Toxicity, Oral (Category 4)[1] | P264: Wash skin thoroughly after handling. | Protective gloves |
| Acute Toxicity, Dermal (Category 4)[1] | P270: Do not eat, drink or smoke when using this product. | Protective clothing |
| Hazardous to the Aquatic Environment, Acute (Category 3)[1] | P273: Avoid release to the environment. | Eye protection |
| P280: Wear protective gloves/ protective clothing. |
Step-by-Step Disposal Protocol
The primary disposal method for this compound is to consign it to an approved waste disposal plant[1]. The following steps outline the procedure for its disposal:
-
Segregation of Waste:
-
Isolate all waste materials containing this compound. This includes unused product, contaminated consumables (e.g., pipette tips, vials), and spill cleanup materials.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
-
Waste Container Labeling:
-
Use a dedicated, leak-proof, and clearly labeled waste container.
-
The label should prominently display the full chemical name: "this compound" and the associated hazard symbols (e.g., harmful).
-
-
Storage of Waste:
-
Store the sealed waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent the spread of any potential leaks.
-
-
Arranging for Disposal:
-
Contact your institution's EHS office or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the complete SDS to the disposal contractor to ensure they have all the necessary information for safe handling and transport.
-
-
Spill Management:
-
In the event of a spill, avoid generating dust.
-
For dry spills, carefully take up the material and place it in the designated waste container.
-
Clean the affected area thoroughly.
-
For significant spills, evacuate the area and follow your institution's emergency procedures.
-
Experimental Workflow: Acetylcholinesterase Activity Assay
Caption: Workflow for an acetylcholinesterase (AChE) inhibition assay.
Signaling Pathway: Cholinergic Neurotransmission
This compound has been identified as having weak anti-acetylcholinesterase activity. Acetylcholinesterase is a key enzyme in cholinergic neurotransmission, responsible for the breakdown of the neurotransmitter acetylcholine (B1216132). An inhibitor of this enzyme would increase the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic signaling.
Caption: Inhibition of acetylcholinesterase in the cholinergic synapse.
References
Safeguarding Your Research: Essential Safety and Handling Protocols for S-(-)-N-trans-Feruloyl normetanephrine
Disclaimer: At the time of this document's creation, a specific Safety Data Sheet (SDS) for S-(-)-N-trans-Feruloyl normetanephrine (B1208972) was not available. The following guidance is based on the safety protocols for structurally related and potentially hazardous compounds, such as substituted catechols and normetanephrine. It is imperative to consult the official SDS for S-(-)-N-trans-Feruloyl normetanephrine as soon as it becomes available and to adjust procedures accordingly. This guide is intended for researchers, scientists, and drug development professionals to ensure a safe laboratory environment.
Immediate Safety Protocols: Personal Protective Equipment (PPE)
The minimum required PPE for handling this compound is outlined below. This equipment must be worn at all times when there is a potential for exposure to minimize risk.
| PPE Category | Specification | Purpose |
| Hand Protection | Nitrile gloves. | To prevent skin contact. |
| Eye Protection | Chemical safety goggles. | To protect eyes from splashes and airborne particles. |
| Body Protection | Long-sleeved lab coat. | To protect skin and clothing from contamination. |
| Respiratory Protection | Use of a respirator may be required based on the concentration and quantity of the substance being handled, especially if there is a risk of generating dust or aerosols. Always work in a well-ventilated area, preferably a chemical fume hood.[1] | To prevent inhalation of hazardous particles or vapors. |
Operational Plan: From Handling to Disposal
A systematic approach to handling this compound is crucial for minimizing exposure and preventing contamination. The following workflow outlines the key steps from preparation to final disposal.
Preparation of this compound Solutions:
-
Engineering Controls: All weighing and preparation of solutions containing solid this compound must be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[2]
-
Personal Protective Equipment: Don the required PPE as specified in the table above before handling the compound.
-
Weighing: Use a tared weigh boat to accurately measure the required amount of solid this compound.
-
Dissolving: Carefully add the solid to the solvent in a suitable, sealable container. Gently swirl to dissolve.
Safe Handling Practices:
-
Avoid Contamination: Do not allow the chemical or contaminated gloves to come into contact with personal items such as pens, phones, or lab notebooks.[2]
-
Decontamination:
Disposal Plan
All waste materials contaminated with this compound must be treated as hazardous waste.[2]
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled, and sealed container for solid hazardous waste. This includes contaminated weigh boats, gloves, and paper towels.[2] |
| Liquid Waste | Collect all solutions containing this compound in a dedicated, labeled, and sealed container for liquid hazardous waste. Do not mix with other waste streams.[2] |
Final Disposal: All hazardous waste must be disposed of through the institution's official hazardous waste management program.[2]
Workflow for Safe Handling and Disposal
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
